Product packaging for Leucomycin A4(Cat. No.:CAS No. 18361-46-1)

Leucomycin A4

Cat. No.: B101725
CAS No.: 18361-46-1
M. Wt: 814.0 g/mol
InChI Key: XVTMRUKLMXPAKO-RXUUKHTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leucomycin A4 is a macrolide and a butyrate ester.
This compound has been reported in Streptomyces kitasatoensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H67NO15 B101725 Leucomycin A4 CAS No. 18361-46-1

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTMRUKLMXPAKO-RXUUKHTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18361-46-1
Record name Leucomycin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18361-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEUCOMYCIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Leucomycin A4 Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A4, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, exhibits potent antibacterial activity. Its complex structure, featuring a polyketide-derived macrocyclic lactone core decorated with two deoxysugars, arises from a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, integrating genetic and biochemical information. It details the putative functions of the genes within the biosynthetic gene cluster, outlines the proposed enzymatic steps from precursor to final product, and presents generalized experimental protocols for pathway elucidation and engineering. This document is intended to serve as a foundational resource for researchers engaged in the study of macrolide biosynthesis, natural product discovery, and the development of novel antibiotics through synthetic biology and metabolic engineering.

Introduction

Macrolide antibiotics are a clinically significant class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxysugars are attached. Leucomycins, produced by Streptomyces kitasatoensis, are a family of 16-membered macrolides with activity against a range of Gram-positive bacteria. The biosynthesis of these complex molecules is orchestrated by a Type I Polyketide Synthase (PKS) and a series of post-PKS tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for efforts to engineer the producing strain for improved titers and to generate novel leucomycin analogs with enhanced therapeutic properties.

This guide focuses on the biosynthesis of this compound, a prominent member of the leucomycin complex.

The Leucomycin Biosynthetic Gene Cluster (BGC)

The leucomycin biosynthetic gene cluster from S. kitasatoensis has been identified and is cataloged in the MIBiG database under accession number BGC0002452. The cluster, herein referred to as the lcm cluster, contains a suite of genes encoding the PKS machinery, enzymes for deoxysugar biosynthesis and attachment, tailoring enzymes, and likely regulatory and resistance proteins. The putative functions of the key genes in this cluster are summarized in Table 1, based on homology to well-characterized macrolide biosynthetic pathways.

Table 1: Putative Functions of Genes in the Leucomycin (lcm) Biosynthetic Gene Cluster

Gene CategoryGene(s)Putative FunctionHomology Basis
Polyketide Synthase (PKS) lcmA (multiple ORFs)Type I modular PKS responsible for assembling the polyketide backbone of the macrolactone ring.Erythromycin, Tylosin PKS
Deoxysugar Biosynthesis lcmB (multiple ORFs)Enzymes for the biosynthesis of TDP-mycaminose and TDP-mycarose from glucose-1-phosphate.Erythromycin, Spiramycin sugar biosynthesis genes
Glycosyltransferases lcmC (multiple ORFs)Transfer of the deoxysugar moieties (mycaminose and mycarose) to the macrolactone aglycone.Macrolide glycosyltransferases
Acyltransferase lcmDAcyltransferase responsible for attaching the butyryl side chain at the C-4" hydroxyl of the mycarose moiety.Acyltransferases in macrolide biosynthesis
Post-PKS Tailoring lcmE, lcmF, lcmG, lcmHPutative oxidoreductases (e.g., P450 monooxygenases, dehydrogenases) for hydroxylation and other modifications of the macrolactone ring.P450s and dehydrogenases in macrolide clusters
Regulation lcmR (I, II)Transcriptional regulators (e.g., SARP or LuxR family) that control the expression of the biosynthetic genes.Regulatory genes in antibiotic BGCs
Resistance & Transport lcmK, lcmL, macREfflux pumps or ribosomal modification enzymes to confer self-resistance to the producing organism.ABC transporters and resistance genes in antibiotic BGCs

Note: The functions of many lcm genes are putative and await experimental verification.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages: 1) formation of the macrolactone core by the PKS, 2) biosynthesis and attachment of deoxysugars, and 3) post-glycosylation tailoring.

Stage 1: Polyketide Chain Synthesis

The 16-membered macrolactone core of leucomycin is assembled by a modular Type I PKS encoded by the lcmA genes. This enzymatic assembly line catalyzes the sequential condensation of short-chain acyl-CoA precursors. The biosynthesis is initiated with a specific starter unit and extended by various extender units, with the structure of the final polyketide determined by the number and type of modules in the PKS. For this compound, the likely precursors are:

  • Starter Unit: Propionyl-CoA

  • Extender Units: A combination of methylmalonyl-CoA and malonyl-CoA.

The PKS-bound polyketide chain undergoes a series of reductive modifications (ketoreduction, dehydration, and enoylreduction) within each module, leading to a specific pattern of hydroxyl and methyl groups on the final chain. The process terminates with the release and cyclization of the linear polyketide to form the initial aglycone, platenolide I.

Polyketide_Synthase_Assembly_Line cluster_precursors Precursor Pools cluster_pks LcmA Polyketide Synthase (PKS) Propionyl_CoA Propionyl-CoA LM Loading Module SAT ACP Propionyl_CoA->LM:sat Methylmalonyl_CoA Methylmalonyl-CoA Mod1 Module 1 KS AT DH ER KR ACP Methylmalonyl_CoA->Mod1:at Malonyl_CoA Malonyl-CoA ModN Module n KS AT KR ACP Malonyl_CoA->ModN:at LM->Mod1:ks Initiation Mod1->ModN:ks Elongation TE Thioesterase (TE) ModN->TE Termination Platenolide_I Platenolide I (Aglycone) TE->Platenolide_I Cyclization & Release

Caption: PKS assembly line for the leucomycin aglycone.

Stage 2: Deoxysugar Biosynthesis and Glycosylation

This compound contains two deoxysugars: D-mycaminose and L-mycarose. These sugars are synthesized from the primary metabolite glucose-1-phosphate by a set of enzymes encoded by the lcmB genes. The pathway involves multiple steps of dehydration, amination, reduction, and methylation to yield the activated sugar precursors, TDP-mycaminose and TDP-mycarose.

Two dedicated glycosyltransferases (GTs), encoded by lcmC genes, then sequentially attach these sugars to the platenolide I aglycone. The first GT attaches TDP-mycaminose to the C-5 hydroxyl group of the aglycone. A second GT then attaches TDP-mycarose to the C-4' hydroxyl of the mycaminose moiety.

Stage 3: Post-Glycosylation Tailoring

Following glycosylation, the intermediate undergoes final tailoring reactions to yield this compound.

  • Hydroxylation: A cytochrome P450 monooxygenase, likely encoded by one of the lcmE-H genes, hydroxylates the aglycone at the C-9 position to form 9-hydroxy-platenolide I glycoside.

  • Acylation: The biosynthesis of this compound is distinguished by the acylation of the mycarose sugar. The precursor for this side chain is butyryl-CoA, which is derived from the metabolism of L-valine. An acyltransferase, encoded by lcmD, transfers the butyryl group to the C-4" hydroxyl of the mycarose sugar, completing the biosynthesis of this compound. The availability of different acyl-CoA precursors, such as isovaleryl-CoA from L-leucine metabolism, leads to the production of other leucomycin congeners like leucomycin A1 and A3.[1][2]

Leucomycin_A4_Biosynthesis_Pathway cluster_pks Polyketide Synthesis cluster_sugar Deoxysugar Biosynthesis cluster_tailoring Post-PKS Tailoring cluster_acyl_precursor Acyl-CoA Precursor Supply Precursors Acyl-CoA Precursors PKS LcmA (PKS) Precursors->PKS Platenolide_I Platenolide I PKS->Platenolide_I Intermediate1 5-O-mycaminosyl-platenolide I Platenolide_I->Intermediate1 LcmC (GT1) G1P Glucose-1-Phosphate LcmB LcmB enzymes G1P->LcmB TDP_Mycaminose TDP-Mycaminose LcmB->TDP_Mycaminose TDP_Mycarose TDP-Mycarose LcmB->TDP_Mycarose TDP_Mycaminose->Intermediate1 Intermediate2 4'-O-mycarosyl-5-O-mycaminosyl-platenolide I TDP_Mycarose->Intermediate2 Intermediate1->Intermediate2 LcmC (GT2) Intermediate3 9-Hydroxy Intermediate Intermediate2->Intermediate3 LcmE/F/G/H (P450) Leucomycin_A4 This compound Intermediate3->Leucomycin_A4 LcmD (Acyltransferase) L_Valine L-Valine Butyryl_CoA Butyryl-CoA L_Valine->Butyryl_CoA Butyryl_CoA->Leucomycin_A4

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data for the this compound biosynthetic pathway. Such data, including enzyme kinetics, metabolite concentrations, and production titers under various conditions, are essential for metabolic modeling, pathway optimization, and rational strain engineering. Table 2 provides a template for organizing such data as it becomes available through experimental work.

Table 2: Template for Quantitative Analysis of this compound Biosynthesis

ParameterValueUnitsExperimental ConditionsReference
Enzyme Kinetics (e.g., LcmD Acyltransferase)
Km (Butyryl-CoA)DataµMe.g., In vitro assay, 30°C, pH 7.5Citation
kcatDatas⁻¹e.g., In vitro assay, 30°C, pH 7.5Citation
Metabolite Pools (e.g., S. kitasatoensis culture)
Intracellular Butyryl-CoADatanmol/g DCWe.g., 72h fermentation, defined mediumCitation
Platenolide I titerDatamg/Le.g., LcmC knockout strain, 96hCitation
Production Titer
This compoundDatamg/Le.g., Wild-type, fed-batch, 120hCitation

Experimental Protocols

The elucidation and engineering of the this compound biosynthetic pathway require a range of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Gene Inactivation and Complementation in Streptomyces kitasatoensis

This protocol is essential for confirming the function of a specific lcm gene.

Objective: To create a targeted gene knockout mutant and restore the phenotype by reintroducing the gene.

Methodology:

  • Construct the Gene Disruption Cassette:

    • Amplify ~1.5-2.0 kb regions homologous to the upstream and downstream flanks of the target lcm gene from S. kitasatoensis genomic DNA using high-fidelity PCR.

    • Clone the upstream and downstream flanks on either side of an antibiotic resistance cassette (e.g., apramycin resistance, apr) in a non-replicating E. coli vector.

  • Conjugation and Mutant Selection:

    • Introduce the disruption plasmid into an E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

    • Conjugate the E. coli donor with S. kitasatoensis spores on a suitable agar medium (e.g., SFM).

    • Overlay the plates with the appropriate antibiotic (e.g., apramycin) and nalidixic acid to select for exconjugants.

    • Isolate single colonies and screen for the desired double-crossover event (antibiotic resistant, sensitive to the vector's antibiotic marker) by PCR using primers flanking the target gene.

  • Phenotypic Analysis:

    • Cultivate the wild-type and mutant strains in production medium.

    • Extract the secondary metabolites using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC and LC-MS to confirm the abolition of this compound production in the mutant.

  • Complementation:

    • Clone the full-length target lcm gene with its native promoter into an integrative Streptomyces expression vector (e.g., pSET152).

    • Introduce the complementation plasmid into the mutant strain by conjugation.

    • Confirm the restoration of this compound production by HPLC and LC-MS analysis.

Gene_Inactivation_Workflow A 1. Amplify Upstream & Downstream Homology Arms from gDNA B 2. Clone Flanks around Resistance Cassette in a Non-replicating Vector A->B C 3. Introduce into E. coli Conjugation Donor B->C D 4. Conjugate with S. kitasatoensis C->D E 5. Select for Double Crossover Mutants (PCR Screening) D->E F 6. HPLC/LC-MS Analysis: Confirm Loss of Production E->F G 7. Clone Gene into Integrative Vector for Complementation E->G H 8. Introduce into Mutant Strain G->H I 9. HPLC/LC-MS Analysis: Confirm Restoration of Production H->I

Caption: Workflow for gene inactivation and complementation.

Heterologous Expression and Characterization of a Leucomycin Biosynthetic Enzyme

This protocol is used to study the function of a single enzyme in vitro.

Objective: To express and purify an lcm enzyme (e.g., the LcmD acyltransferase) and determine its substrate specificity.

Methodology:

  • Gene Cloning and Expression:

    • Amplify the coding sequence of the target lcm gene from S. kitasatoensis cDNA (to avoid intron issues if any, though rare in Streptomyces biosynthetic genes).

    • Clone the gene into a suitable E. coli expression vector (e.g., pET vector with an N-terminal His6-tag).

    • Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Protein Expression and Purification:

    • Grow the E. coli culture to mid-log phase (OD600 ~0.6-0.8) at 37°C.

    • Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for 4-16 hours.

    • Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication.

    • Clarify the lysate by centrifugation and purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.

    • Desalt and concentrate the purified protein. Assess purity by SDS-PAGE.

  • In Vitro Enzyme Assay (for LcmD Acyltransferase):

    • Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.5), the purified LcmD enzyme, the acyl-acceptor substrate (the des-butyryl leucomycin precursor), and the acyl-donor substrate (e.g., butyryl-CoA).

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction at various time points by adding a quenching agent (e.g., acetonitrile or formic acid).

    • Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.

    • Determine kinetic parameters (Km, kcat) by varying the substrate concentrations.

Conclusion and Future Directions

The this compound biosynthetic pathway represents a remarkable example of modular enzymatic synthesis. While the gene cluster has been identified and a plausible pathway can be proposed based on homology, significant experimental work remains to fully characterize each enzymatic step. Future research should focus on:

  • Systematic functional analysis of each lcm gene through knockout studies and in vitro characterization of the encoded enzymes.

  • Isolation and structural elucidation of biosynthetic intermediates from mutant strains to confirm the proposed pathway.

  • Investigation of the regulatory network controlling the lcm cluster to identify strategies for overproduction.

  • Application of synthetic biology tools to express the lcm cluster in heterologous hosts and to engineer the PKS and tailoring enzymes to produce novel leucomycin derivatives.

This technical guide provides a solid framework for these future endeavors, which hold the promise of expanding our understanding of macrolide biosynthesis and delivering new therapeutic agents.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Leucomycin A4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antibacterial activity of Leucomycin A4, a macrolide antibiotic. It includes quantitative data on its spectrum of activity, detailed experimental protocols for assessing antibacterial efficacy, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction

This compound is a significant metabolite within the leucomycin complex, a group of closely related 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2] First discovered in 1953, the leucomycin complex, also known as Kitasamycin, has found use in animal health for controlling infections caused by Gram-positive bacteria, Gram-negative cocci, leptospira, and mycoplasma.[1][3] this compound is recognized as one of the more potent components of this complex.[1][2] Like other macrolides, its therapeutic effects stem from the inhibition of bacterial protein synthesis.

Mechanism of Action

The primary antibacterial mechanism of this compound, consistent with other macrolide antibiotics, involves the targeted inhibition of protein synthesis within the bacterial cell.[4] The molecule penetrates the bacterial cell wall and membrane and binds specifically to a site on the 50S subunit of the bacterial ribosome. This binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge.[4]

By binding within the NPET, this compound partially obstructs the tunnel, creating a steric hindrance that interferes with the elongation of the nascent polypeptide chain. This action can lead to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[4] This selective inhibition of protein production prevents the bacterium from synthesizing essential enzymes and structural proteins, ultimately leading to the cessation of growth and cell death.

cluster_bacterium Bacterial Cell cluster_ribosome 50S Ribosomal Subunit L_A4_outside This compound L_A4_inside This compound L_A4_outside->L_A4_inside Enters Cell NPET Nascent Peptide Exit Tunnel (NPET) L_A4_inside->NPET P_site P-site tRNA A_site A-site tRNA Blocked Protein Synthesis Blocked NPET->Blocked Occlusion Protein_Synth Protein Synthesis (Elongation) Death Bacteriostasis / Cell Death Blocked->Death

Caption: Mechanism of action for this compound.

In Vitro Antibacterial Spectrum

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[5] this compound has demonstrated potent activity against a variety of bacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterium Gram Stain MIC (µg/mL) Reference(s)
Staphylococcus aureus Positive 0.15 [6][7]
Bacillus subtilis Positive 1.25 [6][7]
Corynebacterium diphtheriae Positive 0.15 [6][7]
Neisseria gonorrhoeae Negative 0.6 [6][7]

| Haemophilus influenzae | Negative | 0.15 |[6][7] |

Experimental Protocols

The quantitative data presented above are primarily derived from in vitro susceptibility testing. The standard method for determining the MIC of an antibiotic is the broth microdilution assay.

4.1 Broth Microdilution MIC Assay Protocol

This method involves exposing a standardized bacterial inoculum to a series of twofold dilutions of the antibiotic in a liquid growth medium.

  • Preparation of Antibiotic Stock: A stock solution of this compound is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, at a high concentration.[1]

  • Serial Dilution: The antibiotic stock is serially diluted in a multi-well microtiter plate using a sterile liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the wells. A positive control well (no antibiotic) and a negative control well (no bacteria) are also prepared.

  • Preparation of Bacterial Inoculum: The test bacterium is cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate atmospheric and temperature conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the microtiter plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.[5]

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A1 Prepare this compound Stock Solution A2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) B1 Perform 2-Fold Serial Dilutions of this compound in Microtiter Plate Wells A2->B1 B2 Inoculate Wells with Bacterial Suspension B1->B2 C1 Incubate Plate (e.g., 37°C, 18-24h) B2->C1 C2 Visually Inspect Wells for Turbidity (Growth) C1->C2 D1 Determine MIC: Lowest Concentration with No Visible Growth C2->D1

Caption: Workflow for a Broth Microdilution MIC Assay.

Conclusion

This compound is a potent macrolide antibiotic with significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it an effective antimicrobial agent. The provided data and protocols offer a foundational guide for researchers and professionals in the field of drug development engaged in the study and application of macrolide antibiotics. Further investigation into the activity of individual leucomycin analogues is warranted to fully explore their therapeutic potential.[1]

References

An In-Depth Technical Guide to Leucomycin Production in Streptomyces kitasatoensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying the production of leucomycin (also known as kitasamycin), a complex of macrolide antibiotics, by the filamentous bacterium Streptomyces kitasatoensis. This document delves into the genetic regulation of the leucomycin biosynthetic pathway, the influence of precursor molecules, and detailed experimental protocols for strain improvement and product analysis.

Leucomycin Biosynthesis and Precursor-Directed Production

Leucomycin is not a single compound but a family of closely related 16-membered macrolide antibiotics. The various components of the leucomycin complex differ in the acyl group at the C-4" position of the mycarose sugar moiety. The biosynthesis of these components is profoundly influenced by the availability of specific precursors in the fermentation medium.

The two primary pairs of leucomycin components are A1/A3 and A4/A5. The production of these pairs can be directed by supplementing the culture medium with specific amino acids:

  • L-leucine supplementation directs biosynthesis towards the production of leucomycin A1 and A3, which possess an isovaleryl side chain.

  • L-valine supplementation channels biosynthesis towards the production of leucomycin A4 and A5, which have a butyryl side chain.

Strategic precursor feeding can significantly enhance the total leucomycin titer, with L-leucine supplementation having been shown to quadruple the overall yield in some instances[1].

Table 1: Effect of Precursor Supplementation on Leucomycin Production
Precursor AddedPredominant Leucomycin PairAcyl Side ChainImpact on Total Titer
L-leucineA1/A3IsovalerylUp to 4-fold increase
L-valineA4/A5ButyrylUp to 2-fold increase

Genetic Regulation of Leucomycin Biosynthesis

The production of leucomycin is tightly controlled by a hierarchical network of regulatory genes. The biosynthetic genes responsible for leucomycin production are organized in a gene cluster. Within this cluster, and elsewhere in the genome, are regulatory genes that act as molecular switches, turning on or off the expression of the biosynthetic genes in response to various physiological and environmental signals.

The Leucomycin Biosynthetic Gene Cluster

The leucomycin biosynthetic gene cluster in Streptomyces kitasatoensis has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0002452. This cluster contains genes encoding the polyketide synthase (PKS) responsible for assembling the macrolide backbone, as well as genes for the biosynthesis and attachment of the sugar moieties and for post-PKS modifications. Crucially, it also contains putative regulatory genes, such as lcmRI and lcmRII, which are thought to play a key role in controlling the expression of the entire cluster.

Signaling Pathways in Leucomycin Regulation

While the specific signaling cascade for leucomycin production in S. kitasatoensis is not yet fully elucidated, it is likely to follow the general regulatory patterns observed in other Streptomyces species. These often involve a cascade of regulatory proteins and small signaling molecules.

A plausible regulatory cascade for leucomycin biosynthesis, based on known Streptomyces regulatory systems, is depicted below. This model hypothesizes the involvement of a γ-butyrolactone (GBL) signaling molecule, which is a common class of quorum-sensing molecules in Streptomyces that often trigger antibiotic production.

Leucomycin_Regulation GBL γ-Butyrolactone (Putative) Receptor GBL Receptor (e.g., ArpA homolog) GBL->Receptor Binds to lcmRI_promoter Promoter of lcmRI/RII Receptor->lcmRI_promoter De-represses lcmRI_RII lcmRI / lcmRII (SARP/LAL Regulators) lcmRI_promoter->lcmRI_RII Expression Biosynthetic_promoter Promoters of Biosynthetic Genes lcmRI_RII->Biosynthetic_promoter Activates Biosynthetic_Genes Leucomycin Biosynthetic Genes (lcm cluster) Biosynthetic_promoter->Biosynthetic_Genes Expression Leucomycin Leucomycin Biosynthetic_Genes->Leucomycin Biosynthesis

Caption: Putative signaling pathway for leucomycin regulation.

Strain Improvement Strategies

Enhancing the production of leucomycin often involves genetic manipulation of the producing strain. A key strategy has been the development of mutants that are resistant to amino acid analogs.

Development of 4-Azaleucine-Resistant Mutants

S. kitasatoensis is sensitive to the leucine analog 4-azaleucine. This analog inhibits growth by mimicking leucine and causing feedback inhibition of α-isopropylmalate synthase, the first enzyme in the leucine biosynthetic pathway. By selecting for mutants that are resistant to 4-azaleucine, it is possible to isolate strains in which this feedback inhibition is deregulated.

These 4-azaleucine-resistant mutants often overproduce L-leucine. Consequently, in the absence of external precursor feeding, these mutants spontaneously direct biosynthesis towards the A1/A3 leucomycin pair, which are among the most potent components of the complex[1]. This approach offers an economic advantage by eliminating the need for expensive precursor supplementation.

The workflow for generating and selecting such mutants is outlined below.

Mutant_Selection_Workflow WT_spores S. kitasatoensis Wild-Type Spores Mutagenesis Mutagenesis (e.g., UV irradiation) WT_spores->Mutagenesis Mutant_pool Mutagenized Spore Pool Mutagenesis->Mutant_pool Selection Plating on Medium with 4-Azaleucine Mutant_pool->Selection Resistant_colonies 4-Azaleucine-Resistant Colonies Selection->Resistant_colonies Screening Screening for Leucomycin Production (e.g., HPLC) Resistant_colonies->Screening High_producer High-Producing Mutant Strain Screening->High_producer

Caption: Workflow for 4-azaleucine-resistant mutant selection.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of leucomycin production.

Protocol for 4-Azaleucine Resistance Mutagenesis and Selection
  • Spore Suspension Preparation: Prepare a dense spore suspension of S. kitasatoensis from a mature agar plate culture in sterile water with a wetting agent (e.g., 0.01% Tween 80).

  • Mutagenesis (UV Irradiation):

    • Spread 0.1 mL of the spore suspension onto an agar plate.

    • Expose the plate to UV light (254 nm) to achieve a kill rate of 99-99.9%. The exact exposure time needs to be determined empirically.

    • Incubate the plates in the dark at 28°C for several days until colonies appear.

  • Selection of Resistant Mutants:

    • Prepare a minimal agar medium containing a growth-inhibitory concentration of 4-azaleucine (e.g., 5-10 µg/mL).

    • Replica-plate the colonies from the mutagenized plates onto the 4-azaleucine-containing medium.

    • Incubate at 28°C and select colonies that show robust growth.

  • Screening for Overproduction:

    • Inoculate the resistant colonies into a suitable fermentation medium (see Protocol 4.2).

    • After a suitable incubation period (e.g., 7-10 days), extract the leucomycin from the fermentation broth.

    • Analyze the extracts by HPLC to identify mutants that overproduce the desired leucomycin components (see Protocol 4.3).

Fermentation Protocol for Leucomycin Production
  • Seed Culture:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of S. kitasatoensis.

    • Incubate at 28°C on a rotary shaker (220 rpm) for 48-72 hours.

  • Production Culture:

    • Inoculate a 1 L flask containing 200 mL of production medium with a 5% (v/v) inoculum from the seed culture. A typical production medium may contain (g/L): soluble starch (50), glucose (20), soybean meal (20), yeast extract (5), CaCO3 (3), and K2HPO4 (1).

    • For precursor-directed biosynthesis, add L-leucine or L-valine to a final concentration of 2-5 g/L.

    • Incubate at 28°C on a rotary shaker (220 rpm) for 7-12 days.

    • Monitor the fermentation by measuring pH, cell growth (dry cell weight), and leucomycin production at regular intervals.

Protocol for Leucomycin Extraction and HPLC-UV Analysis
  • Extraction:

    • Adjust the pH of the fermentation broth to 8.0-8.5 with NaOH.

    • Extract the broth twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a known volume of methanol for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M ammonium acetate, pH 6.5) is typically used. A starting condition could be 30% acetonitrile, increasing to 70% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 231 nm.

    • Quantification: Prepare standard curves for the different leucomycin components using purified standards.

Quantitative Data on Leucomycin Production

The following table summarizes representative data on leucomycin production under different conditions.

Table 2: Comparative Production of Leucomycin Components
StrainFermentation ConditionLeucomycin A1/A3 Titer (mg/L)This compound/A5 Titer (mg/L)Total Titer (mg/L)
Wild-TypeBasal Medium~50~300~400
Wild-Type+ 5 g/L L-leucine~800~100~1000
Wild-Type+ 5 g/L L-valine~30~600~700
4-Azaleucine-Resistant MutantBasal Medium~700~50~800

Note: The titers presented are illustrative and can vary significantly depending on the specific strain and fermentation conditions.

Conclusion

The production of leucomycin by Streptomyces kitasatoensis is a complex process that can be rationally optimized through an understanding of its biosynthetic pathway and regulatory networks. Precursor-directed biosynthesis and the development of analog-resistant mutants are powerful strategies for enhancing the yield and controlling the composition of the leucomycin complex. The experimental protocols provided in this guide offer a foundation for further research and development in this area. Future work focusing on the detailed characterization of the regulatory genes within the leucomycin biosynthetic cluster and the elucidation of the specific signaling molecules involved will undoubtedly open new avenues for strain improvement and the production of novel leucomycin derivatives.

References

physical and chemical properties of leucomycin A4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A4 is a macrolide antibiotic and a major component of the leucomycin complex produced by the bacterium Streptomyces kitasatoensis. As a member of the 16-membered macrolide family, this compound exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physical and Chemical Properties

This section details the key physical and chemical properties of this compound. The quantitative data is summarized in Table 1 for ease of reference.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₄₁H₆₇NO₁₅[1]
Molecular Weight 813.97 g/mol [1]
CAS Number 18361-46-1[1]
Appearance White to off-white powder[1]
Melting Point 126-127 °C[2]
Boiling Point 874.0 ± 65.0 °C (Predicted)[2]
Density 1.21 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in methanol, ethanol, chloroform, DMF, and DMSO. Poorly soluble in water.[2]
Optical Rotation Data not available in searched literature.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of macrolide antibiotics like this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow (0.5-1 °C).

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a given solvent.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a glass vial.

  • Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, the suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or µg/mL).

Optical Rotation Determination

Principle: Chiral molecules, such as this compound, can rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Sodium D line light source (589 nm)

  • Analytical balance

  • Volumetric flask

Procedure:

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of a suitable solvent (e.g., methanol or ethanol) in a volumetric flask to prepare a solution of known concentration.

  • Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured.

  • Calculation of Specific Rotation ([α]): The specific rotation is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

    • Coupling constants (J) in ¹H NMR would be reported in Hertz (Hz).

  • Mass Spectrometry (MS):

    • Mass spectra would be obtained using a mass spectrometer, typically with an electrospray ionization (ESI) source.

    • High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

    • Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern for structural elucidation.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

    • The sample can be prepared as a KBr pellet or as a thin film.

    • The absorption bands would be reported in wavenumbers (cm⁻¹).

Mechanism of Action and Signaling Pathway

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the large (50S) ribosomal subunit. This binding occurs within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC). By physically obstructing the tunnel, this compound prevents the elongation of the polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. The primary target is the 23S rRNA component of the 50S subunit.

Leucomycin_A4_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit 50S_subunit 50S Subunit 30S_subunit 30S Subunit NPET Nascent Peptide Exit Tunnel (NPET) Protein_Synthesis Protein Synthesis NPET->Protein_Synthesis Blocks elongation PTC Peptidyl Transferase Center (PTC) 23S_rRNA 23S rRNA Leucomycin_A4 This compound Leucomycin_A4->Binding Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Binding->NPET Binds within

Caption: Mechanism of action of this compound.

Experimental Workflow: Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of this compound from a culture of Streptomyces kitasatoensis.

Leucomycin_Isolation_Workflow Start Start: Streptomyces kitasatoensis culture Fermentation Fermentation in appropriate medium Start->Fermentation Harvesting Harvesting of culture broth Fermentation->Harvesting Centrifugation Centrifugation/Filtration (Separation of mycelium and broth) Harvesting->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Solid Phase Supernatant Supernatant (Broth) Centrifugation->Supernatant Liquid Phase Extraction Solvent Extraction (e.g., with ethyl acetate) Supernatant->Extraction Concentration Concentration of organic extract Extraction->Concentration Crude_Extract Crude Leucomycin Extract Concentration->Crude_Extract Chromatography Column Chromatography (e.g., Silica gel) Crude_Extract->Chromatography Fraction_Collection Fraction Collection and Analysis (TLC/HPLC) Chromatography->Fraction_Collection Pooling Pooling of this compound rich fractions Fraction_Collection->Pooling Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for isolation of this compound.

Conclusion

This compound remains a significant macrolide antibiotic with potential for further research and development. This guide provides a foundational understanding of its physical and chemical properties, along with standardized methodologies for their analysis. The elucidation of its interaction with the bacterial ribosome offers a basis for the rational design of novel derivatives with improved efficacy and resistance profiles. While some specific quantitative data, such as optical rotation and detailed spectral analyses, are not widely published, the protocols and information provided herein should serve as a valuable starting point for researchers in the field.

References

Leucomycin A4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Leucomycin A4, a potent macrolide antibiotic. It covers its fundamental molecular properties, mechanism of action, biosynthetic origins, and relevant experimental protocols for its analysis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Properties of this compound

This compound is a significant component of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2] It is distinguished by its potent antibacterial activity against a range of Gram-positive and some Gram-negative bacteria.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₄₁H₆₇NO₁₅[3]
Molecular Weight 813.97 g/mol [4]
CAS Number 18361-46-1[3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[5][6] By binding within the peptide exit tunnel, this compound physically obstructs the passage of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein elongation.[7] This targeted action against bacterial ribosomes ensures its selective toxicity with minimal effects on eukaryotic cells.

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel 30S_subunit 30S Subunit Leucomycin_A4 This compound Leucomycin_A4->50S_subunit Binds to Inhibition Inhibition Leucomycin_A4->Inhibition Leads to Protein_Synthesis Protein Synthesis Protein_Synthesis->Peptide_Exit_Tunnel Nascent peptide emerges through Inhibition->Protein_Synthesis Blocks

Figure 1. Mechanism of action of this compound.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

Isolation and Purification of this compound

1. Fermentation of Streptomyces kitasatoensis

  • Culture Medium: Prepare a suitable nutrient medium for the cultivation of S. kitasatoensis. A typical medium may contain starch, peptone, and yeast extract.

  • Inoculation and Incubation: Inoculate the medium with a spore suspension of S. kitasatoensis. Incubate the culture at 28-30°C with agitation for 5-7 days to allow for the production of the leucomycin complex.[8]

2. Extraction of the Leucomycin Complex

  • Solvent Extraction: After fermentation, acidify the broth to pH 3.0 and centrifuge to separate the mycelium. Adjust the supernatant to pH 8.5 and extract the leucomycin complex with a water-immiscible organic solvent such as ethyl acetate or chloroform.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract of the leucomycin complex.

3. Purification of this compound

  • Column Chromatography: The individual components of the leucomycin complex can be separated by column chromatography on silica gel or alumina.

  • Elution: A gradient elution system with a mixture of solvents such as chloroform and methanol is typically used to separate the different leucomycin analogues. The fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantitative analysis of this compound.[4][9][10][11][12]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer at a slightly acidic pH) is effective. The exact composition may need to be optimized.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at approximately 231 nm is suitable for leucomycins.

  • Quantification: A calibration curve is constructed using standards of known this compound concentrations. The concentration in unknown samples is determined by comparing their peak areas to the calibration curve.

Sample Sample containing This compound HPLC_System HPLC System Sample->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (231 nm) C18_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 2. Workflow for HPLC analysis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15][16]

  • Bacterial Strains: A panel of relevant bacterial strains, such as Staphylococcus aureus, should be used.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Broth Microdilution Method:

    • Prepare a series of two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria, no antibiotic) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Ribosome Binding Assay

A competitive binding assay using a fluorescently labeled macrolide can be employed to determine the binding affinity of this compound to the bacterial ribosome.[3]

  • Materials:

    • Purified 70S ribosomes from a suitable bacterial source (e.g., E. coli).

    • A fluorescently labeled macrolide antibiotic (e.g., BODIPY-erythromycin).

    • This compound.

    • A fluorescence polarization instrument.

  • Procedure:

    • Incubate a fixed concentration of 70S ribosomes and the fluorescently labeled macrolide.

    • Add increasing concentrations of unlabeled this compound.

    • Measure the fluorescence polarization at each concentration of this compound.

    • The displacement of the fluorescent probe by this compound will result in a decrease in fluorescence polarization.

    • The data can be used to calculate the binding affinity (e.g., IC₅₀ or Kᵢ) of this compound for the ribosome.

Biosynthesis of this compound

The aglycone core of this compound is synthesized via the polyketide pathway, a common route for the biosynthesis of macrolides in Streptomyces. The biosynthesis is influenced by the availability of specific precursors, with L-valine and L-leucine directing the synthesis towards different leucomycin analogues.[2] The addition of butyryl-CoA, derived from the metabolism of precursors like L-valine, to the polyketide chain is a key step in the formation of the this compound structure.

Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS Butyryl_CoA Butyryl-CoA (from L-valine) Butyryl_CoA->PKS Aglycone 16-membered Macrolactone Aglycone PKS->Aglycone Glycosylation Glycosylation (addition of sugars) Aglycone->Glycosylation Leucomycin_A4 This compound Glycosylation->Leucomycin_A4

Figure 3. Simplified biosynthetic pathway of this compound.

Conclusion

This compound remains a subject of significant interest in the field of antibiotic research. Its potent activity against clinically relevant bacteria, coupled with a well-defined mechanism of action, makes it a valuable compound for further investigation and potential therapeutic development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this important macrolide antibiotic.

References

Core Mechanism of Action: Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Leucomycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of leucomycin and its derivatives. Leucomycin, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] This document details their mechanism of action, structure-activity relationships, diverse biological effects, and the experimental methodologies used for their evaluation.

Like other macrolide antibiotics, leucomycin derivatives exert their primary antibacterial effect by inhibiting protein biosynthesis.[4][5] This is achieved by binding to the 50S subunit of the bacterial ribosome.[5][6] This binding event physically obstructs the ribosomal exit tunnel, leading to the premature dissociation of peptidyl-tRNA and ultimately halting protein elongation.[7] The binding site for leucomycins on the ribosome overlaps with that of other macrolides, such as erythromycin, leading to competitive inhibition.[5]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Binding 50S->Binding 30S 30S Leucomycin Leucomycin Leucomycin->Binding Inhibition Inhibition Binding->Inhibition Blocks Exit Tunnel Protein_Elongation Protein Chain Elongation Protein_Elongation->Inhibition Bacterial_Death Bacteriostatic/ Bactericidal Effect Inhibition->Bacterial_Death SAR_Logic cluster_outcomes Biological Outcome Modification Modification C3_Acylation 3"-O-Acylation (e.g., Propionyl) Modification->C3_Acylation at C-3"-OH C3_C9_Acylation 3/9-O-Acylation Modification->C3_C9_Acylation at C-3/C-9-OH C6_Reduction C-6 Aldehyde Reduction Modification->C6_Reduction Reduction at C-6 Increased_Activity Increased Antibacterial Activity & Serum Levels Decreased_Activity Decreased or Lost Antibacterial Activity C3_Acylation->Increased_Activity C3_C9_Acylation->Decreased_Activity C6_Reduction->Decreased_Activity Cytotoxicity_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Add Leucomycin Derivatives (Serial Dilutions) B->C D 4. Incubate 24-72h C->D E 5. Add Resazurin Reagent D->E F 6. Incubate 2-4h E->F G 7. Measure Fluorescence (560/590 nm) F->G H 8. Calculate % Viability & Determine IC₅₀ G->H

References

Methodological & Application

Application Notes and Protocols for Leucomycin A4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the experimental use of Leucomycin A4, a macrolide antibiotic. The information is intended to guide researchers in studying its antibacterial properties and mechanism of action.

Overview of this compound

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1][2] Like other macrolides, it exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3][4] This is achieved through its binding to the 50S subunit of the bacterial ribosome, which leads to the blockage of the nascent peptide exit tunnel.[3][4] This action prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.[3][4]

Chemical Properties:

PropertyValue
Molecular FormulaC₄₁H₆₇NO₁₅
Molecular Weight813.97 g/mol [1]
SolubilitySoluble in ethanol, methanol, DMF, and DMSO.[1][2] Limited solubility in water.[2]
StorageLong-term storage is recommended at -20°C.[1]

Quantitative Antibacterial Activity

The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.15[1]
Bacillus subtilis1.25[1]
Corynebacterium diphtheriae0.15[1]
Neisseria gonorrhoeae0.6[1]
Haemophilus influenzae0.15[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate at 37°C D->E F Read Results (Visual/OD600) E->F G Determine MIC F->G

Workflow for MIC determination.

In Vitro Protein Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial protein synthesis using a cell-free transcription-translation system.

Materials:

  • Bacterial cell-free transcription-translation kit (e.g., E. coli S30 extract system)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • This compound

  • Control antibiotics (e.g., chloramphenicol as a positive control, ampicillin as a negative control)

  • Luciferase assay reagent or appropriate substrate for the reporter enzyme

  • Luminometer or spectrophotometer

Protocol:

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in the reaction buffer provided with the kit.

  • Set up the reaction:

    • In a microfuge tube or a well of a microplate, combine the S30 extract, reaction buffer, amino acid mixture, and the plasmid DNA template according to the kit manufacturer's instructions.

    • Add the different concentrations of this compound or control antibiotics to the respective reaction tubes/wells.

    • Include a "no antibiotic" control.

  • Incubation: Incubate the reaction mixture at 37°C for the time recommended by the kit manufacturer (typically 1-2 hours) to allow for transcription and translation to occur.

  • Measure reporter activity:

    • If using a luciferase reporter, add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.

    • If using a β-galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure the absorbance at the corresponding wavelength.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the "no antibiotic" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits protein synthesis by 50%).

Mechanism of Action: Signaling Pathway

This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel, sterically hindering the passage of the growing polypeptide chain. This leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby terminating protein synthesis.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit BindingSite Binds to 23S rRNA in Nascent Peptide Exit Tunnel 30S_subunit 30S Subunit mRNA mRNA LeucomycinA4 This compound LeucomycinA4->50S_subunit targets Blockage Steric Blockage of Peptide Elongation BindingSite->Blockage Dissociation Premature Dissociation of Peptidyl-tRNA Blockage->Dissociation Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition Bacteriostasis Bacteriostatic Effect Inhibition->Bacteriostasis

Mechanism of this compound action.

Future Directions

While the MIC data provides a solid foundation for the antibacterial spectrum of this compound, further quantitative studies are recommended. Determining the IC₅₀ for protein synthesis inhibition would provide a more direct measure of its potency against the molecular target. Additionally, time-kill assays would offer valuable insights into its bactericidal or bacteriostatic kinetics. These experiments will contribute to a more comprehensive understanding of this compound's pharmacological profile.

References

Determining the Minimum Inhibitory Concentration (MIC) of Leucomycin A4 Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A4 is a macrolide antibiotic with potential applications in combating bacterial infections. Determining its Minimum Inhibitory Concentration (MIC) against clinically relevant pathogens such as Staphylococcus aureus is a critical step in the early stages of drug development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document provides detailed protocols for determining the MIC of this compound against S. aureus using broth microdilution and agar dilution methods, as standardized by the Clinical and Laboratory Standards Institute (CLSI). Additionally, it summarizes available MIC data and illustrates the mechanism of action and experimental workflows.

Data Presentation

Currently, publicly available data on the MIC of this compound against a wide variety of S. aureus strains is limited. A summary of the available information is presented below. Further research is required to establish a comprehensive dataset covering various methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains.

Staphylococcus aureus StrainMethicillin Resistance StatusThis compound MIC (µg/mL)Reference
General S. aureusNot Specified0.15[1]
S. aureus ATCC 29213MSSAData not available
S. aureus Mu50MRSAData not available
Clinical MSSA IsolatesMSSAData not available
Clinical MRSA IsolatesMRSAData not available

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a macrolide antibiotic, primarily exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation. This disruption ultimately leads to the cessation of bacterial growth.

Mechanism of Action of this compound Leucomycin_A4 This compound Ribosome_50S 50S Ribosomal Subunit Leucomycin_A4->Ribosome_50S Binds to Leucomycin_A4->Inhibition Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

The following protocols are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.[2][3][4][5][6][7][8][9]

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.[10][11]

Materials:

  • This compound

  • Staphylococcus aureus strain(s) (e.g., ATCC 29213 for quality control)[10][12]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO), and then dilute further in CAMHB.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of this compound (e.g., 128 µg/mL) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension to each well (except the sterility control well), resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the unaided eye.

Quality Control:

  • Concurrently test a reference strain, such as S. aureus ATCC 29213, for which the expected MIC range of a control antibiotic is known.[10][12]

Broth Microdilution Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare S. aureus Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plates Prepare Serial Dilutions in 96-well Plate Prep_Stock->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Broth Microdilution Experimental Workflow.
Protocol 2: Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.[6]

Materials:

  • This compound

  • Staphylococcus aureus strain(s)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Inoculum replicating device (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a suitable solvent or sterile water.

    • For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (held at 45-50°C). Mix thoroughly by inverting the tube several times, avoiding air bubbles.

    • Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature.

    • A control plate containing no antibiotic should also be prepared.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension 1:10 in sterile saline or broth to obtain a concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to deliver a standardized volume. Each spot should contain approximately 10⁴ CFU.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth on the control plate should be confluent.

Interpretation of MIC Results

The MIC value is a quantitative measure of the in vitro activity of an antibiotic. The interpretation of whether a bacterial strain is susceptible, intermediate, or resistant to an antibiotic is based on clinical breakpoints established by regulatory bodies like the CLSI. These breakpoints are specific to the antibiotic and the bacterial species.

Interpretation of MIC Results MIC_Value Determine MIC Value Breakpoints Compare with CLSI Clinical Breakpoints MIC_Value->Breakpoints Susceptible Susceptible Breakpoints->Susceptible MIC ≤ Susceptible Breakpoint Intermediate Intermediate Breakpoints->Intermediate Susceptible Breakpoint < MIC ≤ Resistant Breakpoint Resistant Resistant Breakpoints->Resistant MIC > Resistant Breakpoint

Figure 3: Logical Relationship for MIC Interpretation.

Conclusion

The determination of the MIC of this compound against S. aureus is a fundamental requirement for its preclinical evaluation. The broth microdilution and agar dilution methods, when performed according to CLSI standards, provide reliable and reproducible results. The limited available data suggests that this compound has activity against S. aureus, but further studies are essential to establish its efficacy against a broader range of clinical isolates, including MRSA. Understanding the interaction of this compound with bacterial signaling pathways, such as the agr quorum-sensing system, may provide further insights into its mechanism of action and potential for future therapeutic applications.

References

Application Notes and Protocols for Leucomycin A4 in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Leucomycin A4, a 16-membered macrolide antibiotic, in the study of antibiotic resistance. The following sections detail its mechanism of action, its activity against resistant bacterial strains, and protocols for evaluating its potential in combination therapies.

Introduction to this compound

This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect. The emergence of bacterial resistance to commonly used antibiotics has renewed interest in older and less common antimicrobial agents like this compound, particularly for their potential activity against certain resistant phenotypes and their utility in synergistic combinations.

Mechanism of Action and Resistance

This compound and other 16-membered macrolides bind to the nascent peptide exit tunnel on the 50S ribosomal subunit. This binding site can overlap with that of other macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).

Bacterial resistance to macrolides primarily occurs through three main mechanisms:

  • Target Site Modification: This is the most common mechanism and often involves the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA by erythromycin ribosome methylase (erm) enzymes. This modification reduces the binding affinity of macrolide antibiotics to the ribosome.[1] Resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent, typically a 14- or 15-membered macrolide).

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target. The mef (macrolide efflux) genes are a common example of this mechanism.[2]

  • Ribosomal Mutations: Mutations in the 23S rRNA or ribosomal proteins L4 and L22 can also alter the antibiotic binding site and confer resistance.[3]

Interestingly, 16-membered macrolides like this compound may retain activity against some strains with inducible MLSB resistance, as they are often poor inducers of the erm genes.

Data Presentation: In Vitro Activity of this compound and Related Macrolides

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other relevant antibiotics against susceptible and resistant bacterial strains.

Table 1: MICs of this compound against Susceptible Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus0.15[4]
Bacillus subtilis1.25[4]
Corynebacterium diphtheriae0.15[4]
Neisseria gonorrhoeae0.6[4]
Haemophilus influenzae0.15[4]

Table 2: Comparative MICs of Macrolides against Erythromycin-Resistant Streptococcus pneumoniae

This table illustrates the potential for 16-membered macrolides to retain activity against strains resistant to 14- and 15-membered macrolides. Josamycin, a member of the leucomycin group, demonstrates significantly greater potency.

Antibiotic (Lactone Ring Size)MIC Range against Erythromycin-Resistant S. pneumoniae (µg/mL)Fold-Increase in Activity vs. Erythromycin
Erythromycin (14-membered)--
Azithromycin (15-membered)Similar to ErythromycinNo significant increase
Spiramycin (16-membered)Lower than Erythromycin2 to 8-fold
Josamycin (16-membered) Significantly lower than Erythromycin 8 to 64-fold [5]

Table 3: Illustrative Synergy Data of this compound in Combination with a Beta-Lactam against MRSA

This table provides a representative example of how synergy data from a checkerboard assay would be presented. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy.

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound410.25Synergy
Oxacillin128320.25
Combined - - 0.5 Synergy

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic.

Materials:

  • This compound and a second antibiotic

  • Bacterial culture

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare Plates:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis, create serial two-fold dilutions of this compound.

    • Along the y-axis, create serial two-fold dilutions of the second antibiotic.

    • This creates a checkerboard of antibiotic combinations.

  • Inoculation:

    • Prepare the bacterial inoculum as described in the MIC protocol (final concentration of 5 x 10⁵ CFU/mL).

    • Add 100 µL of the inoculum to each well.

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 18-24 hours.

    • Determine the MIC of each antibiotic alone and in combination.

  • Calculate FIC Index:

    • FIC of antibiotic A = (MIC of A in combination) / (MIC of A alone)

    • FIC of antibiotic B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index = FIC of A + FIC of B

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Indifference or additive effect

      • FIC Index > 4: Antagonism

Protocol 3: Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • Bacterial culture

  • CAMHB

  • Sterile tubes or flasks

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures:

    • Prepare a bacterial culture in the logarithmic growth phase (approximately 1-5 x 10⁶ CFU/mL) in CAMHB.

    • Prepare tubes with different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration.

    • A ≥ 3-log₁₀ decrease in CFU/mL compared to the initial inoculum is considered bactericidal activity. A < 3-log₁₀ decrease is considered bacteriostatic.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_synergy Checkerboard Synergy Assay cluster_timekill Time-Kill Assay MIC_prep Prepare Bacterial Inoculum (0.5 McFarland) MIC_inoculate Inoculate 96-well Plate MIC_prep->MIC_inoculate MIC_dilute Serial Dilution of This compound MIC_dilute->MIC_inoculate MIC_incubate Incubate 18-24h MIC_inoculate->MIC_incubate MIC_read Read MIC MIC_incubate->MIC_read SYN_prep Prepare Bacterial Inoculum SYN_inoculate Inoculate 96-well Plate SYN_prep->SYN_inoculate SYN_dilute Create 2D Dilution Matrix (this compound + Antibiotic X) SYN_dilute->SYN_inoculate SYN_incubate Incubate 18-24h SYN_inoculate->SYN_incubate SYN_read Read MICs of Combination SYN_incubate->SYN_read SYN_calc Calculate FIC Index SYN_read->SYN_calc TK_prep Prepare Log-Phase Culture TK_expose Expose to this compound (Different MIC Multiples) TK_prep->TK_expose TK_sample Sample at Time Points (0, 2, 4, 8, 24h) TK_expose->TK_sample TK_plate Serial Dilute and Plate TK_sample->TK_plate TK_count Count CFUs TK_plate->TK_count TK_plot Plot Time-Kill Curve TK_count->TK_plot

Caption: Workflow for in vitro antibiotic resistance studies.

macrolide_resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Leucomycin This compound Ribosome 50S Ribosome Leucomycin->Ribosome Binds to Exit Tunnel ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibition CellGrowth Bacterial Growth Inhibition ProteinSynth->CellGrowth Leads to Erm erm gene (Methyltransferase) TargetMod Ribosome Methylation (Reduced Binding) Erm->TargetMod TargetMod->Ribosome Prevents Binding Mef mef gene (Efflux Pump) Efflux Drug Efflux Mef->Efflux Efflux->Leucomycin Expels Drug RiboMut Ribosomal Protein/rRNA Mutation TargetMut Altered Binding Site RiboMut->TargetMut TargetMut->Ribosome Prevents Binding

Caption: Macrolide action and resistance pathways.

References

Troubleshooting & Optimization

Leucomycin A4 Solubility: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with Leucomycin A4 in aqueous buffers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate seamless experimental workflows.

This compound, a potent macrolide antibiotic, is characterized by its limited solubility in aqueous solutions, a common hurdle in experimental setups. This guide aims to provide practical solutions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is sparingly soluble in water.[1] It readily dissolves in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] For most experimental applications, it is recommended to first prepare a concentrated stock solution in an organic solvent before making further dilutions in aqueous buffers.

Q2: How can I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO, methanol, or ethanol. For instance, a stock solution of 10 mg/mL in DMSO can be prepared and stored at -20°C for several months. One product data sheet suggests that for obtaining a higher solubility, the tube can be warmed to 37°C and shaken in an ultrasonic bath for a while.

Q3: What is the recommended procedure for preparing aqueous working solutions from a stock solution?

A3: To prepare an aqueous working solution, dilute the concentrated stock solution (e.g., in DMSO) with your desired aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing or stirring to prevent precipitation. The final concentration of the organic solvent in the working solution should be kept to a minimum (typically ≤1%) to avoid any potential effects on the experimental system.

Q4: Does the pH of the aqueous buffer affect the solubility of this compound?

A4: Yes, the solubility of macrolide antibiotics like this compound is generally pH-dependent. As basic compounds, their solubility tends to decrease as the pH of the aqueous solution increases. While specific data for this compound is limited, it is advisable to work with buffers in the neutral to slightly acidic range if solubility issues are encountered at higher pH values.

Q5: Can temperature be used to improve the solubility of this compound in aqueous buffers?

A5: Gently warming the solution can aid in the dissolution of this compound. However, the thermal stability of the compound should be considered. Prolonged exposure to high temperatures may lead to degradation. A brief warming to 37°C is a suggested starting point. For some antibiotics, increasing the temperature enhances solubility in an endothermic process.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound in aqueous buffers.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of the stock solution in aqueous buffer. 1. High final concentration of this compound.2. Rapid addition of the stock solution.3. High percentage of organic solvent in the final solution.4. Inappropriate buffer pH.1. Prepare a more dilute working solution.2. Add the stock solution dropwise while vigorously stirring or vortexing the buffer.3. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally <1%).4. Test the solubility in buffers with slightly different pH values (e.g., pH 6.8 vs. 7.4).
Cloudiness or turbidity in the prepared aqueous solution over time. 1. Aggregation of this compound molecules.2. Salt precipitation from the buffer due to the organic solvent.1. Prepare fresh working solutions before each experiment.2. Consider using a different buffer system.3. Filter the solution through a 0.22 µm syringe filter before use.4. If using a high concentration of buffer salts and organic solvent, reduce the buffer salt concentration.
Inconsistent experimental results. 1. Incomplete dissolution of this compound.2. Degradation of the compound in the aqueous solution.1. Visually inspect the solution for any particulate matter. If present, try sonicating the solution for a few minutes.2. Prepare fresh working solutions daily and store them on ice when not in use. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

Protocol for Preparation of a 1 mM Aqueous Working Solution of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out an appropriate amount of this compound powder (Molecular Weight: 813.97 g/mol ).

    • Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, dissolve 8.14 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C.

  • Prepare a 1 mM Working Solution in PBS:

    • Pipette 900 µL of sterile PBS (pH 7.4) into a sterile microcentrifuge tube.

    • While vortexing the PBS, slowly add 100 µL of the 10 mM this compound stock solution drop by drop.

    • Continue vortexing for another 30 seconds to ensure homogeneity.

    • The final concentration of this compound will be 1 mM, and the final concentration of DMSO will be 10%. Note: For many cell-based assays, a lower final DMSO concentration is required. Adjust the dilution accordingly.

Visualizing the Workflow

To aid in understanding the recommended procedure for preparing an aqueous working solution of this compound, the following workflow diagram is provided.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder dissolve Dissolve & Vortex stock_powder->dissolve stock_dmso 100% DMSO stock_dmso->dissolve stock_10mM 10 mM Stock Solution (Store at -20°C) dissolve->stock_10mM dilute Dilute Dropwise while Vortexing stock_10mM->dilute buffer Aqueous Buffer (e.g., PBS) buffer->dilute working_solution Final Aqueous Working Solution dilute->working_solution

References

preventing leucomycin A4 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Leucomycin A4 during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a macrolide antibiotic, a major component of the leucomycin complex produced by Streptomyces kitasatoensis.[1][2][3] It is a potent antibiotic effective against a variety of Gram-positive bacteria, Gram-negative cocci, and other microorganisms.[1][4][5][6][7] In research, it is used to study bacterial protein synthesis, antibiotic resistance mechanisms, and as a reference standard in analytical method development. Macrolides, including this compound, function by inhibiting bacterial protein synthesis through reversible binding to the 50S ribosomal subunit, which blocks the exit tunnel for newly synthesized peptides.

Q2: What are the primary factors that can cause this compound degradation in an experimental setting?

Based on the general behavior of macrolide antibiotics, the primary factors that can lead to the degradation of this compound include:

  • pH: Macrolides are known to be unstable in acidic environments.[1] Low pH can lead to the hydrolysis of the lactone ring, rendering the antibiotic inactive. Some macrolides are also susceptible to degradation in strongly basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation. While short-term storage at room temperature may be acceptable, prolonged exposure can lead to a loss of potency.[1]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation in some macrolide antibiotics.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification of the this compound molecule, affecting its stability and activity.

Q3: How should I properly store this compound to ensure its stability?

To maintain the integrity and activity of this compound, adhere to the following storage recommendations:

  • Long-Term Storage: For long-term storage, this compound should be kept at -20°C.[1][2][3]

  • Short-Term Storage: For short-term use, it may be stored at room temperature, but this should be for a limited duration only.[1]

  • Protection from Light: It is advisable to store this compound in a light-resistant container to prevent potential photodegradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of antibacterial activity in my experiment. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure this compound is stored at -20°C for long-term storage and protected from light. 2. Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment whenever possible. 3. Check pH of Medium: Ensure the pH of your experimental medium is not acidic. Adjust the pH if necessary, keeping in mind the optimal pH range for macrolide stability is generally neutral to slightly alkaline.
Inconsistent results between experimental replicates. Inconsistent concentration of active this compound due to degradation during the experiment.1. Control Temperature: Maintain a consistent and controlled temperature throughout your experiment. Avoid unnecessary exposure to high temperatures. 2. Minimize Light Exposure: Conduct experiments under subdued light or use amber-colored labware to protect the compound from light. 3. Use Stabilizers (if compatible): For certain applications, the use of antioxidants or other stabilizing agents in the formulation could be considered, but their compatibility with the experimental system must be validated.
Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). Formation of degradation products.1. Perform Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 2. Use a Stability-Indicating Method: Develop and validate an analytical method (e.g., HPLC) that can separate the intact this compound from its degradation products.[8][9][10][11] This will allow for accurate quantification of the active compound.

Data on Macrolide Stability (General)

Macrolide Condition Observation Reference
ErythromycinLow pH (stomach)Degrades to an inactive hemiketal intermediate.[1]
ClarithromycinAcidic conditionsMore stable than erythromycin but still undergoes degradation at a reduced rate.
RoxithromycinpH 4Apparent degradation rate of 0.0162/min.[4]
RoxithromycinpH 9Apparent degradation rate of 0.0309/min.[4]
AzithromycinSecondary effluent, sunlightRapidly degraded (t1/2 = 23 hours).[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Dissolve the powder in a minimal amount of anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes.

    • Store the aliquots at -20°C until use.

    • For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate experimental buffer or medium immediately before use. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Water bath or incubator

    • Photostability chamber

    • Analytical method (e.g., HPLC-UV/MS)

  • Procedure:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Heat the this compound stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the this compound stock solution to a light source in a photostability chamber for a defined period.

    • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV/MS to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_start Start: this compound Powder dissolve Dissolve in appropriate solvent (e.g., DMSO) prep_start->dissolve aliquot Aliquot into light-resistant tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw aliquot store->thaw dilute Dilute to working concentration thaw->dilute exp_run Perform Experiment (Control pH, Temp, Light) dilute->exp_run analyze Analyze samples (e.g., HPLC) exp_run->analyze interpret Interpret Data analyze->interpret

Caption: Experimental workflow for handling this compound.

signaling_pathway cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit peptide_tunnel Peptide Exit Tunnel ribosome->peptide_tunnel contains protein_synthesis Protein Synthesis peptide_tunnel->protein_synthesis is essential for cell_death Bacteriostasis / Cell Death protein_synthesis->cell_death Inhibition leads to leucomycin This compound leucomycin->peptide_tunnel Binds to and blocks

Caption: Mechanism of action of this compound.

References

troubleshooting inconsistent results with leucomycin A4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leucomycin A4.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) or complete lack of efficacy.

Possible Cause 1: Bacterial Resistance

  • Question: My bacterial strain, which was previously susceptible to this compound, now shows high resistance. What could be the cause?

  • Answer: Your bacterial strain may have acquired a resistance mechanism. For macrolides like this compound, a common mechanism is inducible resistance, often mediated by erm genes. These genes encode for methyltransferases that modify the ribosomal target of this compound, preventing the antibiotic from binding effectively. This resistance can be induced by the presence of a macrolide antibiotic.

  • Troubleshooting Steps:

    • D-Test for Inducible Resistance: Perform a disk diffusion test (D-test) by placing a this compound disk in proximity to an erythromycin disk on an agar plate inoculated with your bacterial strain. A flattening of the zone of inhibition around the this compound disk, creating a "D" shape, indicates inducible resistance.

    • Genotypic Analysis: Use PCR to screen for the presence of erm genes (e.g., ermA, ermB, ermC) in your bacterial strain.

    • Use a Fresh Culture: Whenever possible, use a fresh, unexposed bacterial culture from a frozen stock to minimize the selection for resistant variants.

Possible Cause 2: Drug Efflux

  • Question: I'm observing a higher MIC than reported in the literature for my bacterial strain. Could something be actively removing the drug from the cells?

  • Answer: Yes, bacterial efflux pumps can actively transport macrolide antibiotics out of the cell, reducing the intracellular concentration and thus its efficacy. Overexpression of these pumps is a common mechanism of antibiotic resistance.

  • Troubleshooting Steps:

    • Use an Efflux Pump Inhibitor (EPI): In your experimental setup, include a known EPI, such as reserpine or verapamil, along with this compound. A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

    • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to assess the expression levels of known efflux pump genes in your bacterial strain.

Possible Cause 3: Inoculum Effect

  • Question: My MIC values for this compound seem to vary between experiments, even with the same bacterial strain. Why is this happening?

  • Answer: The initial number of bacteria in your experiment (the inoculum size) can significantly impact the apparent MIC. A higher inoculum can lead to a higher MIC value, a phenomenon known as the "inoculum effect." This can be due to a higher number of resistant subpopulations or the release of drug-inactivating enzymes.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Strictly adhere to a standardized protocol for preparing your bacterial inoculum, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution.

    • Perform Colony Counts: Plate serial dilutions of your inoculum to confirm the number of colony-forming units (CFUs) per milliliter to ensure consistency across experiments.

Issue 2: Inconsistent Results in Cell-Based Assays (Eukaryotic Cells)
  • Question: I am seeing variable effects of this compound on my eukaryotic cell line. What could be the reason?

  • Answer: While this compound's primary target is the bacterial ribosome, macrolides can have off-target effects on eukaryotic cells, including impacting mitochondrial protein synthesis and modulating signaling pathways like MAPK. The observed variability could be due to differences in cell culture conditions, cell line-specific sensitivities, or the specific endpoint being measured.

  • Troubleshooting Steps:

    • Control for Culture Conditions: Maintain consistent cell culture conditions, including media composition, pH, confluency, and passage number, as these can influence cellular metabolism and drug sensitivity.

    • Assess Mitochondrial Function: Use assays such as the MTT or Seahorse XF Analyzer to evaluate the impact of this compound on mitochondrial respiration and viability in your specific cell line.

    • Monitor Relevant Signaling Pathways: If you suspect modulation of specific pathways, use techniques like Western blotting or reporter assays to investigate the effect of this compound on key signaling proteins (e.g., phosphorylated p38 MAPK).

Issue 3: this compound Solution Instability
  • Question: I am concerned that my this compound solution may not be stable. How should I prepare and store it?

  • Answer: this compound has limited water solubility and is best dissolved in organic solvents like ethanol, methanol, DMSO, or DMF.[1] Improper storage can lead to degradation and loss of activity.

  • Troubleshooting Steps:

    • Proper Dissolution: Dissolve this compound in a suitable organic solvent to create a concentrated stock solution. For example, prepare a 10 mg/mL stock in DMSO.

    • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] For short-term storage, refrigeration at 4°C may be acceptable, but long-term storage should be at -20°C.

    • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria

Bacterial SpeciesMIC (µg/mL)Reference
Staphylococcus aureus0.15[3][4]
Bacillus subtilis1.25[3][4]
Corynebacterium diphtheriae0.15[3][4]
Neisseria gonorrhoeae0.6[3][4]
Haemophilus influenzae0.15[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Standardized Broth Microdilution MIC Assay (adapted from CLSI guidelines)

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Pick several colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Leucomycin_A4_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) This compound This compound Exit Tunnel Exit Tunnel This compound->Exit Tunnel Binds within Nascent Polypeptide Nascent Polypeptide Exit Tunnel->Nascent Polypeptide Blocks exit of Peptidyl Transferase Center Peptidyl Transferase Center Peptidyl Transferase Center->Nascent Polypeptide Synthesizes Protein Synthesis Inhibition Protein Synthesis Inhibition Nascent Polypeptide->Protein Synthesis Inhibition

Caption: Mechanism of action of this compound.

Inducible_Resistance_to_Leucomycin_A4 cluster_bacterium Bacterial Cell This compound This compound erm gene erm gene This compound->erm gene Induces expression of Methylated Ribosome Methylated Ribosome This compound->Methylated Ribosome Binding prevented Methyltransferase Methyltransferase erm gene->Methyltransferase Translates to Ribosome Ribosome Methyltransferase->Ribosome Methylates 23S rRNA of Ribosome->Methylated Ribosome Continued Protein Synthesis Continued Protein Synthesis Methylated Ribosome->Continued Protein Synthesis Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Drug Preparation & Storage Check Drug Preparation & Storage Inconsistent Results->Check Drug Preparation & Storage Standardize Experimental Conditions Standardize Experimental Conditions Inconsistent Results->Standardize Experimental Conditions Investigate Bacterial Resistance Investigate Bacterial Resistance Inconsistent Results->Investigate Bacterial Resistance Assess Eukaryotic Cell Effects Assess Eukaryotic Cell Effects Inconsistent Results->Assess Eukaryotic Cell Effects D-Test D-Test Investigate Bacterial Resistance->D-Test Efflux Pump Inhibition Efflux Pump Inhibition Investigate Bacterial Resistance->Efflux Pump Inhibition Mitochondrial Assays Mitochondrial Assays Assess Eukaryotic Cell Effects->Mitochondrial Assays Signaling Pathway Analysis Signaling Pathway Analysis Assess Eukaryotic Cell Effects->Signaling Pathway Analysis

References

Validation & Comparative

A Comparative Analysis of Leucomycin A4 and Erythromycin Activity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy of Leucomycin A4 and Erythromycin, offering researchers and drug development professionals a data-driven guide to their antibacterial activities, mechanisms of action, and experimental evaluation.

This guide provides a comprehensive comparison of the antibacterial activities of this compound and Erythromycin, two prominent members of the macrolide antibiotic class. While direct comparative data for this compound is limited, this guide leverages available data for closely related 16-membered macrolides to provide a thorough analysis against the 14-membered macrolide, Erythromycin. This comparison is intended to inform research and development efforts in the pursuit of novel antibacterial agents.

At a Glance: Key Differences in Antibacterial Spectrum

The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the available MIC data for this compound and comparative data for other macrolides against Erythromycin across a range of clinically relevant bacteria.

BacteriumThis compound MIC (µg/mL)
Staphylococcus aureus0.15
Bacillus subtilis1.25
Corynebacterium diphtheriae0.15
Neisseria gonorrhoeae0.6
Haemophilus influenzae0.15
BacteriumJosamycin MIC (µg/mL)Erythromycin MIC (µg/mL)Reference
Staphylococcus aureus (Erythromycin-resistant)2 (57% inhibited)≥ 4[1]
Mycoplasma pneumoniae0.03 (MIC90)0.03 (MIC90)[2]
BacteriumRokitamycin MIC (mg/L)Erythromycin A MIC (mg/L)Reference
Streptococcus pyogenes (M phenotype)0.5> 32[3]
BacteriumMidecamycin MIC (µg/mL)Erythromycin MIC (µg/mL)Reference
Gram-positive and Gram-negative bacteriaGenerally less active than ErythromycinGenerally more active than Midecamycin[4]
BacteriumSpiramycinErythromycinReference
Staphylococcus aureus (Erythromycin-sensitive)16-32 times less sensitiveMore sensitive[5]
Anaerobic periopathogens68% sensitive54% sensitive[6]

Mechanism of Action: Targeting Bacterial Protein Synthesis

Both this compound and Erythromycin belong to the macrolide class of antibiotics and share a common mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. This binding event physically obstructs the exit tunnel through which newly synthesized polypeptide chains emerge, thereby halting protein elongation and ultimately bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis 50S_subunit 50S Subunit 30S_subunit 30S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Blocks exit tunnel mRNA mRNA mRNA->30S_subunit Template tRNA tRNA tRNA->50S_subunit Delivers amino acids Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Polypeptide->Protein_Synthesis_Inhibition Results in Macrolide This compound / Erythromycin Macrolide->50S_subunit Binds to 23S rRNA within the 50S subunit

Fig. 1: Mechanism of Action of Macrolide Antibiotics.

While the general mechanism is conserved, subtle differences in the chemical structure between 14-membered (Erythromycin) and 16-membered (this compound and related macrolides) can influence their binding affinity and efficacy against resistant strains. Some studies suggest that 16-membered macrolides may be less susceptible to certain resistance mechanisms, such as efflux pumps.

Experimental Protocols: Determining Antibacterial Activity

The primary method for evaluating and comparing the in vitro activity of antibiotics is the determination of the Minimum Inhibitory Concentration (MIC). The following outlines a standard broth microdilution protocol.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria.

  • Antibiotics: Stock solutions of this compound and Erythromycin of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates.

2. Inoculum Preparation:

  • A few colonies from an overnight culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • A two-fold serial dilution of each antibiotic is prepared directly in the microtiter plate using the growth medium. This creates a range of decreasing antibiotic concentrations across the wells.

4. Inoculation and Incubation:

  • Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

  • Control wells are included: a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

  • The plates are incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Start Start Prep_Culture Prepare Bacterial Inoculum Start->Prep_Culture Prep_Plates Prepare Serial Dilutions of Antibiotics in 96-Well Plates Prep_Culture->Prep_Plates Inoculate Inoculate Plates with Bacteria Prep_Plates->Inoculate Incubate Incubate Plates (16-20h, 37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Fig. 2: Workflow for MIC Determination.

Impact on Host Cell Signaling

Beyond their direct antibacterial effects, macrolide antibiotics are known to possess immunomodulatory properties, influencing various signaling pathways within host cells. This can contribute to their overall therapeutic effect by dampening excessive inflammation.

Macrolides have been shown to modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. By inhibiting these pathways, macrolides can reduce the production of pro-inflammatory cytokines.

Macrolides Macrolides (e.g., this compound, Erythromycin) TLR_EGFR Toll-like Receptors (TLRs) Epidermal Growth Factor Receptor (EGFR) Macrolides->TLR_EGFR Inhibit Proinflammatory_Cytokines Production of Pro-inflammatory Cytokines (e.g., IL-6, IL-8, TNF-α) Macrolides->Proinflammatory_Cytokines Reduce MAPK MAPK Pathway (ERK, JNK, p38) TLR_EGFR->MAPK Activate NFkB NF-κB Pathway TLR_EGFR->NFkB Activate MAPK->Proinflammatory_Cytokines Leads to NFkB->Proinflammatory_Cytokines Leads to Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Drives

Fig. 3: Macrolide Modulation of Host Inflammatory Pathways.

Conclusion

This comparative guide highlights the antibacterial activities and mechanisms of this compound and Erythromycin. While both are effective inhibitors of bacterial protein synthesis, the available data suggests that 16-membered macrolides like this compound and its relatives may offer advantages in activity against certain bacterial strains, including some that are resistant to Erythromycin. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of antibiotic drug discovery and development. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of this compound and Erythromycin.

References

Unveiling Cross-Resistance: A Comparative Analysis of Leucomycin A4 and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 16-membered macrolide antibiotic, leucomycin A4, with other macrolides, focusing on the critical issue of cross-resistance. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document aims to equip researchers with the necessary information to inform further investigation and development of novel antimicrobial strategies.

Executive Summary

Macrolide antibiotics are a cornerstone in the treatment of various bacterial infections. However, the rise of antibiotic resistance poses a significant threat to their clinical efficacy. Understanding the patterns of cross-resistance between different macrolide subclasses is paramount for effective therapeutic use and the development of next-generation antibiotics. This guide delves into the cross-resistance profile of this compound, a 16-membered macrolide, in comparison to 14- and 15-membered macrolides like erythromycin and azithromycin. The data presented herein demonstrates that while cross-resistance exists, 16-membered macrolides such as this compound and the structurally similar josamycin can retain significant activity against bacterial strains resistant to 14- and 15-membered macrolides, particularly those expressing efflux-mediated resistance.

Comparative Analysis of In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other macrolides against various bacterial strains, including those with well-defined macrolide resistance mechanisms. It is important to note that specific MIC data for this compound against a wide panel of resistant strains is limited in publicly available literature. Therefore, data for josamycin, a closely related 16-membered macrolide, is included as a surrogate to provide a broader comparative context.

Table 1: Comparative MICs (µg/mL) against Macrolide-Susceptible and -Resistant Streptococcus pneumoniae

Antibiotic (Class)SusceptibleResistant (mefA-positive)Resistant (ermB-positive)
Erythromycin (14-membered)≤0.064 - 16>64
Clarithromycin (14-membered)≤0.064 - 16>64
Azithromycin (15-membered)≤0.128 - 32>64
Josamycin (16-membered) 0.06 - 0.12 0.12 - 4.0 0.5 - 128
Spiramycin (16-membered)0.12 - 0.50.5 - 16>256

Data compiled from studies on macrolide susceptibility in Streptococcus pneumoniae.[1][2][3][4]

Table 2: Comparative MICs (µg/mL) against Macrolide-Susceptible and -Resistant Streptococcus pyogenes

Antibiotic (Class)SusceptibleResistant (mefA-positive)Resistant (erm-positive, inducible)Resistant (erm-positive, constitutive)
Erythromycin (14-membered)≤0.061 - 81 - >64>64
Azithromycin (15-membered)≤0.252 - 162 - >64>64
Josamycin (16-membered) ≤0.06 ≤0.06 - 0.5 ≤0.06 - 0.5 (ermA) >256
Rokitamycin (16-membered)≤0.06≤0.06 - 0.50.12 - >256 (ermB)>256

Data compiled from studies on macrolide susceptibility in Streptococcus pyogenes.[3][4]

Table 3: Activity of Josamycin against Erythromycin-Resistant Staphylococcus aureus

Erythromycin Resistance Level (MIC in µg/mL)% of Strains Inhibited by Josamycin (MIC ≤ 2 µg/mL)
≥ 457%
≥ 256>50%

This study highlights that josamycin retains activity against a significant portion of erythromycin-resistant S. aureus isolates.[5]

Mechanisms of Macrolide Resistance and Cross-Resistance

The primary mechanisms of acquired resistance to macrolides are:

  • Target Site Modification: This is most commonly mediated by erm (erythromycin ribosome methylation) genes, which encode methyltransferases. These enzymes add one or two methyl groups to an adenine residue (A2058) in the 23S rRNA of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype), often resulting in high-level, broad cross-resistance.[3]

  • Active Efflux: This mechanism involves efflux pumps that actively transport macrolides out of the bacterial cell. In Gram-positive bacteria, this is often mediated by mef (macrolide efflux) genes. Efflux pumps typically confer resistance to 14- and 15-membered macrolides, while 16-membered macrolides like this compound and josamycin are generally not substrates for these pumps. This results in a dissociated resistance phenotype where the organism is resistant to erythromycin but remains susceptible to 16-membered macrolides.

The structural differences between 14-, 15-, and 16-membered macrolides play a crucial role in their interaction with the ribosome and their susceptibility to resistance mechanisms. The larger lactone ring of 16-membered macrolides is thought to sterically hinder their recognition and transport by certain efflux pumps.

Visualizing Resistance Pathways

The following diagrams illustrate the key mechanisms of macrolide resistance.

Macrolide_Resistance_Mechanisms cluster_erm Target Site Modification (erm-mediated) cluster_mef Active Efflux (mef-mediated) erm_gene erm gene methyltransferase Methyltransferase Enzyme erm_gene->methyltransferase Encodes ribosome_unmodified 50S Ribosomal Subunit (A2058 unmodified) methyltransferase->ribosome_unmodified Methylates A2058 ribosome_modified 50S Ribosomal Subunit (A2058 methylated) macrolide_binding Macrolide Binding ribosome_unmodified->macrolide_binding Allows no_binding Reduced Macrolide Binding ribosome_modified->no_binding Prevents mef_gene mef gene efflux_pump Efflux Pump Protein mef_gene->efflux_pump Encodes cell_membrane Bacterial Cell Membrane efflux_pump->cell_membrane Inserts into macrolide_in Macrolide (in cell) macrolide_out Macrolide (out of cell) macrolide_in->macrolide_out Pumped out by Efflux Pump

Figure 1. Key Mechanisms of Macrolide Resistance.

Cross_Resistance_Logic cluster_resistance Macrolide Resistance Genotype cluster_phenotype Resulting Resistance Phenotype erm erm gene present erm_phenotype High-level resistance to 14-, 15-, and 16-membered macrolides (MLSB) erm->erm_phenotype Leads to mef mef gene present mef_phenotype Resistance to 14- and 15-membered macrolides. Susceptibility to 16-membered macrolides (e.g., this compound). mef->mef_phenotype Leads to

Figure 2. Genotype to Phenotype Relationship in Macrolide Cross-Resistance.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure for assessing antimicrobial susceptibility. The following is a generalized protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

1. Materials:

  • Sterile 96-well microtiter plates
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
  • Bacterial isolates for testing
  • Stock solutions of antimicrobial agents (this compound, Erythromycin, etc.)
  • Sterile diluent (e.g., sterile water or broth)
  • 0.5 McFarland turbidity standard
  • Spectrophotometer or nephelometer
  • Incubator

2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of each antimicrobial agent at a known concentration. b. Perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth medium directly in the 96-well plates to achieve the desired final concentration range. A typical final volume in each well is 100 µL.

3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. d. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate after inoculation.

4. Inoculation of Microtiter Plates: a. Inoculate each well of the microtiter plate containing the antimicrobial dilutions with 100 µL of the prepared bacterial inoculum. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

5. Incubation: a. Incubate the inoculated plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation in an atmosphere with 5% CO2 may be required.

6. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow start Start prep_plates Prepare serial dilutions of antibiotics in 96-well plates start->prep_plates prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate plates (16-20h, 35°C) inoculate->incubate read_results Read MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end

Figure 3. Experimental Workflow for Broth Microdilution MIC Testing.

Conclusion

The available data strongly suggests that 16-membered macrolides, represented here by josamycin as a close analog to this compound, exhibit a favorable cross-resistance profile compared to 14- and 15-membered macrolides. Specifically, they retain significant activity against bacterial strains harboring the mef gene-mediated efflux mechanism of resistance. However, high-level resistance conferred by erm gene-mediated target site modification generally results in cross-resistance across all macrolide classes.

These findings underscore the importance of genotypic characterization of macrolide-resistant isolates to guide therapeutic choices. For drug development professionals, the retained activity of 16-membered macrolides against certain resistant strains highlights the potential for developing novel derivatives in this class to combat the growing threat of antibiotic resistance. Further head-to-head comparative studies involving this compound against a broader panel of clinically relevant, genetically characterized resistant isolates are warranted to fully elucidate its therapeutic potential.

References

Validating the In Vivo Antibacterial Efficacy of Leucomycin A4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antibacterial efficacy of Leucomycin A4 against other macrolide antibiotics. The information presented is intended to support research and development efforts in the field of antibacterial drug discovery by offering a side-by-side look at performance based on available experimental data.

Comparative In Vivo Efficacy of Macrolide Antibiotics

The following table summarizes the in vivo efficacy of Leucomycin and comparator macrolides—Erythromycin, Azithromycin, and Clarithromycin—in various mouse infection models. Direct comparison is challenging due to variations in experimental models, bacterial strains, and reported endpoints.

AntibioticAnimal ModelBacterial StrainDosageKey Efficacy Results
Leucomycin (Kitasamycin) Systemic InfectionS. aureus, S. pyogenes, D. pneumoniae29.8-446 mg/kg (s.c., i.p., i.v., p.o.)Demonstrated therapeutic activity, particularly against staphylococcal and streptococcal infections via oral route.
Erythromycin Thigh InfectionS. pneumoniae4 mg/kg (total dose)1.13 to 2.31 log10 CFU/thigh reduction.
PneumoniaS. pneumoniae50 mg/kg (s.c.)50% survival rate.[1]
Azithromycin PneumoniaMethicillin-Resistant S. aureus (MRSA)Not specified46.7% survival rate; effective in reducing bacterial load in the lungs.[2][3][4][5]
Clarithromycin Thigh InfectionS. pneumoniae4 mg/kg (total dose)2.06 to 4.03 log10 CFU/thigh reduction.[6]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for interpreting and reproducing efficacy data. Below are representative protocols for the mouse thigh and pneumonia infection models.

Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.

  • Animal Model: Typically, specific-pathogen-free mice (e.g., ICR or Swiss Webster strains) are used. To study the direct antibacterial effect of the drug without interference from the host immune system, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7]

  • Infection: A logarithmic-phase culture of the bacterial strain (e.g., Staphylococcus aureus or Streptococcus pneumoniae) is injected into the thigh muscle of the mice.

  • Treatment: The test compound (e.g., this compound) and comparator antibiotics are administered at various doses and routes (e.g., subcutaneous, intraperitoneal, or oral) at specified time points post-infection.

  • Efficacy Assessment: At a predetermined time after treatment (commonly 24 hours), mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. Efficacy is typically expressed as the log10 reduction in CFU compared to an untreated control group.[6]

Mouse Pneumonia Model

This model is employed to assess the efficacy of antibiotics against respiratory tract infections.

  • Animal Model: Similar to the thigh infection model, immunocompetent or neutropenic mice are used.

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a bacterial suspension (e.g., Streptococcus pneumoniae or Methicillin-Resistant Staphylococcus aureus).[1][8]

  • Treatment: Antibiotic therapy is initiated at a set time after infection. Dosing schedules can vary to mimic clinical scenarios.

  • Efficacy Assessment: Endpoints for efficacy can include survival rates over a period of several days or the bacterial load in the lungs and/or bronchoalveolar lavage fluid at specific time points post-infection. For bacterial load assessment, lungs are aseptically removed, homogenized, and plated for CFU enumeration.[1][2][3][4][5]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

Mechanism of Action of Macrolide Antibiotics

Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome and interfere with the translocation step of polypeptide chain elongation.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_functional_sites Functional Sites on 50S Subunit 50S_subunit 50S Subunit Inhibition Inhibition 30S_subunit 30S Subunit A_site A site (Aminoacyl) P_site P site (Peptidyl) E_site E site (Exit) Protein Growing Polypeptide Chain P_site->Protein elongates mRNA mRNA mRNA->30S_subunit binds tRNA_A Aminoacyl-tRNA tRNA_A->A_site enters Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site occupies LeucomycinA4 This compound LeucomycinA4->50S_subunit binds to Inhibition->P_site blocks translocation (A site to P site)

Caption: Mechanism of action of this compound and other macrolides.

Experimental Workflow for In Vivo Antibacterial Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a new antibacterial agent like this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Animal_Model Select Animal Model (e.g., Mice) Immunosuppression Induce Neutropenia (Optional) Animal_Model->Immunosuppression Infection Induce Infection (e.g., Thigh or Lung) Immunosuppression->Infection Bacterial_Culture Prepare Bacterial Inoculum Bacterial_Culture->Infection Treatment Administer Treatment (this compound vs. Comparators) Infection->Treatment Euthanasia Euthanize Animals Treatment->Euthanasia Tissue_Harvest Harvest Target Tissue (Thigh or Lungs) Euthanasia->Tissue_Harvest CFU_Enumeration Homogenize and Plate for Colony Forming Unit (CFU) Count Tissue_Harvest->CFU_Enumeration Data_Analysis Analyze Data (e.g., log10 CFU reduction, Survival Rate) CFU_Enumeration->Data_Analysis

Caption: A typical experimental workflow for in vivo antibacterial efficacy studies.

References

Leucomycin A4 vs. Josamycin in Treating Mycoplasma Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Leucomycin A4 and Josamycin, two 16-membered macrolide antibiotics, in the context of treating infections caused by Mycoplasma species. This document synthesizes available in vitro data, outlines standardized experimental protocols for susceptibility testing, and illustrates the mechanism of action of these antibiotics.

Introduction and Overview

Mycoplasma are a genus of bacteria that lack a cell wall, rendering them intrinsically resistant to many common antibiotics such as beta-lactams.[1] Macrolides, which inhibit protein synthesis, are a cornerstone of therapy for Mycoplasma infections, particularly Mycoplasma pneumoniae, a major cause of community-acquired pneumonia.[2][3]

Josamycin and the leucomycin complex are both 16-membered macrolide antibiotics. Josamycin is a single, defined compound, while the leucomycin complex, often referred to as Kitasamycin, is a mixture of several related components, including Leucomycin A1, A3, A4, A5, and others. While data on the general leucomycin group's activity against Mycoplasma exists, specific in vitro efficacy data for the isolated this compound component is scarce in publicly available literature.[4] This guide will present the robust data available for josamycin and compare it with the more general findings for the leucomycin antibiotic group. Both antibiotics function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[3][5]

Quantitative Performance Data

Quantitative data on the in vitro activity of an antibiotic is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

Josamycin Activity Against Mycoplasma pneumoniae

Josamycin has demonstrated significant in vitro activity against M. pneumoniae, including strains that have developed resistance to 14- and 15-membered macrolides like erythromycin and azithromycin.[4]

Mycoplasma pneumoniae Strains Number of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Macrolide-Resistant110Not SpecifiedNot Specified4[3]
Macrolide-Resistant441 - 8Not Specified4[4]
Macrolide-Susceptible9≤0.007 - 0.5Not SpecifiedNot Specified[4]
General Isolates310.0313 - 0.125Not SpecifiedNot Specified[6]

Note: The effectiveness of josamycin is notably better against macrolide-resistant strains compared to other macrolides like erythromycin (MIC₉₀ >128 µg/mL) and azithromycin (MIC₉₀ 16-64 µg/mL) in the same studies.[3][4]

This compound Activity Against Mycoplasma pneumoniae

Mechanism of Action: Ribosomal Protein Synthesis Inhibition

Both this compound and josamycin are 16-membered macrolides that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[3][5] This binding physically obstructs the path of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and halting protein elongation.[3][5] This action is primarily bacteriostatic but can be bactericidal at higher concentrations.

cluster_ribosome Bacterial 70S Ribosome cluster_50S Peptide Exit Tunnel 50S 50S Subunit 30S 30S Subunit Tunnel NPET Peptide Nascent Polypeptide Chain Tunnel->Peptide Blocked Egress Macrolide Josamycin / this compound (16-Membered Macrolide) Macrolide->Tunnel Binds & Blocks mRNA mRNA mRNA->30S Binds Inhibition Protein Synthesis INHIBITED Peptide->Inhibition

Figure 1. Mechanism of action for 16-membered macrolides on the bacterial ribosome.

Experimental Protocols

The determination of in vitro susceptibility of Mycoplasma species to antimicrobial agents requires specialized media and standardized procedures due to their fastidious nature. The Clinical and Laboratory Standards Institute (CLSI) M43 guideline provides a widely accepted protocol for this purpose.[4][8][9]

Broth Microdilution MIC Assay for Mycoplasma pneumoniae

This protocol is adapted from the CLSI M43-A guideline.[4][10]

1. Media Preparation:

  • Use SP4 Glucose Broth for the cultivation and susceptibility testing of M. pneumoniae. The medium should be free of any antimicrobial agents.

  • Prepare the medium according to the formulation specified in the CLSI M43 document, ensuring proper pH and supplementation.

2. Antimicrobial Agent Preparation:

  • Obtain reference standard powder of josamycin and this compound.

  • Prepare stock solutions by dissolving the powder in a suitable solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Create serial twofold dilutions of the antimicrobial agents in the appropriate broth medium in 96-well microtiter plates. The final volume in each well is typically 100 µL, with concentrations ranging from >128 µg/mL to ≤0.015 µg/mL.

3. Inoculum Preparation:

  • Culture the M. pneumoniae isolate to be tested in SP4 Glucose Broth until the mid-logarithmic phase of growth is reached, indicated by a color change in the medium (e.g., from red to orange/yellow).

  • Adjust the inoculum concentration to approximately 10⁴ to 10⁵ Color Changing Units (CCU)/mL. This standardization is crucial for reproducibility.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antibiotic dilutions with 100 µL of the standardized M. pneumoniae suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no inoculum) on each plate.

  • Seal the plates to prevent evaporation and incubate at 37°C in an ambient atmosphere.

5. Reading and Interpreting Results:

  • Incubate the plates until the growth control well shows a distinct color change (typically 3-7 days, but can be up to 21 days for slow-growing strains).

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the color change at the time the growth control is positive.

start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics in 96-Well Plate start->prep_antibiotics prep_inoculum Prepare Standardized Mycoplasma Inoculum (10⁴-10⁵ CCU/mL) start->prep_inoculum inoculate Inoculate Plates with Mycoplasma Suspension prep_antibiotics->inoculate prep_inoculum->inoculate incubate Seal and Incubate Plates at 37°C inoculate->incubate read Monitor for Color Change in Growth Control Well incubate->read determine_mic Determine MIC: Lowest Concentration with No Color Change read->determine_mic end End determine_mic->end

Figure 2. Experimental workflow for the Broth Microdilution MIC Assay.

Comparative Analysis and Conclusion

The available evidence strongly supports the efficacy of josamycin against Mycoplasma pneumoniae, including a significant proportion of strains resistant to more commonly prescribed 14- and 15-membered macrolides. The lower MIC₉₀ values for josamycin (4 µg/mL) against resistant strains, compared to azithromycin or erythromycin, suggest it is a valuable alternative for treating macrolide-resistant M. pneumoniae infections.[3][4]

A direct comparison with This compound is hampered by the lack of specific in vitro susceptibility data for this individual component. While the broader leucomycin group has shown activity against Mycoplasma, the development of cross-resistance in erythromycin-resistant strains suggests that its utility may be similarly compromised in settings with high macrolide resistance.[4][7]

For drug development professionals and researchers:

  • Josamycin represents a potent and well-characterized 16-membered macrolide with a clear role in combating macrolide-resistant Mycoplasma infections.

  • Further research is critically needed to isolate and evaluate the specific in vitro activity of this compound and other components of the leucomycin complex against a diverse panel of Mycoplasma isolates. Such studies would clarify their potential therapeutic value and allow for a direct, evidence-based comparison with josamycin.

Until such data becomes available, josamycin remains the better-documented agent of the two for its reliable performance against both susceptible and resistant Mycoplasma pneumoniae.

References

Comparative Potency Analysis: Leucomycin A1 vs. Leucomycin A4

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Two Prominent Macrolide Antibiotics

In the landscape of macrolide antibiotics, the leucomycin complex, produced by Streptomyces kitasatoensis, represents a family of potent antibacterial agents. Among its various components, leucomycin A1 and leucomycin A4 are notable for their significant activity, particularly against Gram-positive bacteria. This guide provides a comparative analysis of the potency of leucomycin A1 and A4, supported by available in vitro data, detailed experimental methodologies, and an overview of their mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Data Presentation: In Vitro Potency

While both leucomycin A1 and A4 are recognized as potent members of the leucomycin complex, publicly available, direct comparative studies detailing their Minimum Inhibitory Concentrations (MICs) against a broad, identical panel of bacteria are limited.[1][2] However, individual studies and product information provide insights into their activity spectrum. The following table summarizes available MIC data for this compound against several key Gram-positive and Gram-negative bacteria.

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus0.15
Bacillus subtilis1.25
Corynebacterium diphtheriae0.15
Neisseria gonorrhoeae0.6
Haemophilus influenzae0.15

Data compiled from publicly available product datasheets.

It is widely cited that both leucomycin A1 and A4 exhibit strong inhibitory effects against Gram-positive cocci and bacilli.[1][2] The structural difference between A1 and A4 lies in the acyl group at the C-4" position of the mycarose sugar, which is an isovaleryl group in A1 and a butyryl group in A4. This structural variation is known to influence the antibacterial activity of leucomycin analogs.

Experimental Protocols: Determining Potency

The in vitro potency of leucomycin A1 and A4 is primarily determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Detailed Steps:

  • Preparation of Antibiotic Solutions: Stock solutions of leucomycin A1 and A4 are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A few colonies are then used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included. The plate is then incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis antibiotic_prep Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in Microtiter Plate antibiotic_prep->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination by broth microdilution.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Leucomycins, like other macrolide antibiotics, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. This binding event interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth and proliferation.

The specific site of action is the polypeptide exit tunnel on the 50S ribosomal subunit. By binding within this tunnel, leucomycins physically obstruct the passage of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This disruption of the translational process is the primary mechanism of their bacteriostatic action.

signaling_pathway cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis ribosome_50S 50S Subunit exit_tunnel Polypeptide Exit Tunnel ribosome_30S 30S Subunit elongation Polypeptide Elongation exit_tunnel->elongation Blocks trna Peptidyl-tRNA trna->elongation protein Functional Protein elongation->protein leucomycin Leucomycin A1 / A4 leucomycin->exit_tunnel Binds to

Mechanism of action of leucomycin A1 and A4 on bacterial protein synthesis.

Conclusion

References

A Comparative Analysis of Macrolide Antibiotic Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of macrolide antibiotics on various mammalian cell lines, supported by available experimental data. While the initial focus was on Leucomycin A4, a comprehensive search of scientific literature did not yield specific cytotoxic data for this particular compound. Therefore, this guide presents data on other relevant macrolide antibiotics, namely josamycin and isovalerylspiramycin I, to offer insights into the potential cytotoxic profiles within this class of compounds.

Comparative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for selected macrolide antibiotics in different cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

AntibioticCell LineCell TypeIC50
JosamycinK562Human erythroleukemia39 µM[1]
Isovalerylspiramycin IH460Human non-small cell lung carcinoma8.648 µM
Isovalerylspiramycin IA549Human non-small cell lung carcinoma12.66 µM
SpiramycinNIH/3T3Mouse embryonic fibroblastNon-toxic up to 100 µM for 48h; reduced viability at 50 µM and 100 µM after 72h[2][3]

Experimental Protocols

The determination of cytotoxicity is a critical step in assessing the therapeutic potential of a compound. The most common method cited in the reviewed literature for determining the IC50 values is the MTT assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Test compound (macrolide antibiotic)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the macrolide antibiotic. Include a vehicle control (medium with the same solvent concentration used to dissolve the antibiotic) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Treat with Macrolide Antibiotic A->B Adherent Cells C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Metabolic Conversion F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H Data Analysis

Figure 1. A generalized workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways in Macrolide-Induced Cytotoxicity

Macrolide antibiotics can induce cell death through the process of apoptosis, or programmed cell death. The available literature suggests that the cytotoxic effects of some macrolides are mediated through the induction of specific signaling pathways.

Fas-Fas Ligand Apoptotic Pathway

Several macrolides, including clarithromycin, azithromycin, and josamycin, have been shown to induce apoptosis in human peripheral lymphocytes.[3] This process is often mediated through the Fas-Fas ligand (FasL) pathway . The binding of FasL on one cell to the Fas receptor on a neighboring cell initiates a signaling cascade that leads to the activation of caspases, a family of proteases that execute the apoptotic program.

Integrated Stress Response and NF-κB Signaling

Recent studies have indicated that macrolide antibiotics can also activate the integrated stress response (ISR) . This is a cellular stress response pathway that can be triggered by various stimuli, including reactive oxygen species (ROS) accumulation, which some macrolides can induce. The ISR can, in turn, influence cell fate decisions, including apoptosis.

Furthermore, macrolide antibiotics have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key regulator of inflammation and cell survival. By inhibiting NF-κB activation, macrolides can sensitize cells to apoptosis.

G cluster_pathway Potential Macrolide-Induced Apoptotic Signaling Macrolide Macrolide Antibiotic FasL Fas Ligand Upregulation Macrolide->FasL ISR Integrated Stress Response Macrolide->ISR NFkB NF-κB Inhibition Macrolide->NFkB FasR Fas Receptor FasL->FasR Binding Caspase Caspase Activation FasR->Caspase Apoptosis Apoptosis Caspase->Apoptosis ISR->Apoptosis NFkB->Apoptosis Promotes

Figure 2. An overview of potential signaling pathways involved in macrolide-induced apoptosis.

Conclusion

While specific cytotoxic data for this compound remains elusive in the public domain, this guide provides a comparative framework based on available data for other macrolide antibiotics. The presented IC50 values for josamycin and isovalerylspiramycin I highlight the variable cytotoxic potential of macrolides across different cell lines. The provided experimental protocol for the MTT assay offers a standardized method for researchers to assess the cytotoxicity of these and other compounds. Furthermore, the elucidation of the involvement of the Fas-FasL pathway, the Integrated Stress Response, and NF-κB signaling provides a foundation for further mechanistic studies into the cytotoxic effects of macrolide antibiotics. Further research is warranted to determine the specific cytotoxic profile of this compound and to fully understand the intricate signaling networks that govern macrolide-induced cell death.

References

Decoding the Ribosome's Embrace: Pinpointing the Binding Site of Leucomycin A4

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Leucomycin A4, a 16-membered macrolide antibiotic, effectively halts bacterial protein synthesis by targeting the ribosome, the cell's protein factory. Understanding the precise binding site and mechanism of action of this compound is crucial for the development of new and improved antibacterial agents to combat rising antibiotic resistance. This guide provides a comprehensive comparison of this compound's ribosomal binding site with other macrolide antibiotics, supported by structural and biochemical data, and details the experimental protocols used to elucidate these interactions.

The Nascent Peptide Exit Tunnel: A Shared Macrolide Hub

This compound, like other macrolide antibiotics, binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit. The NPET is a channel through which newly synthesized polypeptide chains emerge from the ribosome. By lodging themselves within this tunnel, macrolides physically obstruct the passage of the growing peptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.

Structural studies of the closely related 16-membered macrolide josamycin (leucomycin A3) in complex with the Deinococcus radiodurans 50S ribosomal subunit have provided a detailed view of this interaction at the molecular level[1]. These studies reveal that the macrolactone ring of the antibiotic is positioned deep within the tunnel, making extensive contacts with the 23S ribosomal RNA (rRNA), which lines the NPET.

Key Ribosomal Interactions: A Tale of Nucleotides

The binding of this compound and its analogs is primarily mediated by interactions with specific nucleotides of the 23S rRNA. Key residues involved in this interaction include:

  • Domain V of 23S rRNA: This is the primary binding region for macrolides. Nucleotides such as A2058 and A2059 (E. coli numbering) are critical for the binding of most macrolides.

  • Domain II of 23S rRNA: Certain macrolides, particularly ketolides, can form additional contacts with nucleotides in this domain, such as A752, which can enhance their binding affinity and activity against resistant strains.

The larger 16-membered ring of this compound allows it to extend deeper into the NPET compared to 14-membered macrolides like erythromycin. This deeper penetration can lead to interactions with a slightly different set of nucleotides and may contribute to its distinct inhibitory profile.

Comparative Binding Affinities and Inhibitory Concentrations

The efficacy of an antibiotic is often correlated with its binding affinity for its target. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding. The following table summarizes the binding affinities and inhibitory concentrations for this compound (represented by its close analog, josamycin) and other representative macrolide antibiotics.

AntibioticClassRibosomal TargetDissociation Constant (Kd)50% Inhibitory Concentration (IC50)
Josamycin (Leucomycin A3) 16-membered macrolide50S Subunit (NPET)5.5 nM (E. coli)[2]Not explicitly found for this compound
Erythromycin 14-membered macrolide50S Subunit (NPET)11 nM (E. coli)[2]Varies by assay and organism
Tylosin 16-membered macrolide50S Subunit (NPET)Not explicitly foundVaries by assay and organism
Spiramycin 16-membered macrolide50S Subunit (NPET)Not explicitly foundVaries by assay and organism

Visualizing the Interaction: Experimental Workflows

The determination of antibiotic binding sites on the ribosome relies on a combination of structural biology and biochemical techniques.

experimental_workflow cluster_structure Structural Analysis cluster_biochemical Biochemical Assays cryoEM Cryo-Electron Microscopy structure 3D Structure of Ribosome-Antibiotic Complex cryoEM->structure High-resolution structure xray X-ray Crystallography xray->structure Atomic-level detail binding_assay Ribosome Binding Assays affinity Quantitative Binding Data binding_assay->affinity Binding Affinity (Kd) in_vitro_translation In Vitro Translation Inhibition inhibition Functional Inhibition Data in_vitro_translation->inhibition Inhibitory Potency (IC50) footprinting Ribosome Footprinting binding_site Nucleotide Interactions footprinting->binding_site Precise Binding Site macrolide_binding cluster_ribosome 50S Ribosomal Subunit cluster_macrolide Macrolide Antibiotic PTC Peptidyl Transferase Center NPET Nascent Peptide Exit Tunnel leucomycin This compound leucomycin->NPET Binds and obstructs

References

Safety Operating Guide

Personal protective equipment for handling Leucomycin A4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Leucomycin A4, a potent macrolide antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Given the limited specific safety data for this compound, a cautious approach is warranted, treating it as a hazardous compound.

Hazard and Toxicity Profile

Hazard ClassificationQuantitative Data (as Leucomycin/Kitasamycin)Reference
Acute Oral Toxicity LD50 (Rat): 1,500 mg/kg[1]
Skin Sensitization May cause an allergic skin reaction.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

GHS Precautionary Statements:

  • P264: Wash thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Comprehensive Operational Plan

A systematic approach to handling this compound is essential for safety and research integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the packaging for any signs of damage. Wear appropriate gloves during inspection.

  • Storage: Store this compound in a tightly sealed and clearly labeled container. Long-term storage at -20°C is recommended.[3] Keep in a secure, designated area away from incompatible materials.

Engineering Controls
  • All procedures involving solid this compound or the preparation of concentrated solutions must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust or aerosols.

Personal Protective Equipment (PPE)
  • Gloves: Double gloving with powder-free nitrile gloves is mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A disposable, solid-front, back-closing gown is recommended.

  • Respiratory Protection: When handling the powder form or when aerosols may be generated, a NIOSH-approved N95 or higher-level respirator is required.

Aliquoting and Solution Preparation
  • Weighing: Conduct all weighing activities within a chemical fume hood. Use dedicated, clean spatulas and weighing dishes.

  • Dissolving: Add solvent to the solid material slowly to prevent splashing.

Waste Disposal and Decontamination
  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour down the drain.

  • Decontamination: Clean all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.

  • Unused Product: For disposal of unused solid this compound, it is recommended to mix it with an inert material, such as sand or cat litter, place it in a sealed container, and dispose of it as hazardous waste according to institutional protocols.

Visual Safety Protocols

Standard Procedure for PPE Application and Removal

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) don1 1. Gown don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Gown doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Workflow for Managing a Chemical Spill

Spill_Management_Workflow spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Severity alert->assess ppe Don Appropriate Spill Response PPE assess->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Clean Area as per SDS/Protocol contain->neutralize dispose Dispose of Contaminated Materials as Hazardous Waste neutralize->dispose report Report to EHS & Supervisor dispose->report

Caption: Step-by-step procedure for responding to a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A4
Reactant of Route 2
Leucomycin A4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.